molecular formula C12H11NO3 B13630247 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

2-Hydroxy-3-(quinolin-2-yl)propanoic acid

カタログ番号: B13630247
分子量: 217.22 g/mol
InChIキー: QPOFVEGOCUCXGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-3-(quinolin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-3-(quinolin-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-(quinolin-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C12H11NO3

分子量

217.22 g/mol

IUPAC名

2-hydroxy-3-quinolin-2-ylpropanoic acid

InChI

InChI=1S/C12H11NO3/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9/h1-6,11,14H,7H2,(H,15,16)

InChIキー

QPOFVEGOCUCXGY-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)O

製品の起源

United States

Foundational & Exploratory

pKa values and ionization states of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Ionization States of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

Authored by: A Senior Application Scientist

Introduction

2-Hydroxy-3-(quinolin-2-yl)propanoic acid is a molecule of significant interest in medicinal chemistry and drug development, largely due to its structural similarity to quinoline-based antimalarial drugs and its potential as a metal-chelating agent. A fundamental understanding of its acid-base chemistry, specifically its pKa values, is paramount for predicting its behavior in biological systems. The ionization state of a molecule dictates its solubility, lipophilicity, membrane permeability, and interaction with biological targets, all of which are critical parameters in drug design and formulation.

This guide provides a comprehensive analysis of the pKa values and corresponding ionization states of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid. We will delve into the theoretical underpinnings of its acid-base properties, provide detailed experimental protocols for pKa determination, and discuss the implications of its ionization states for pharmaceutical research.

Theoretical Framework: Understanding pKa and Ionization

The pKa value is the negative logarithm of the acid dissociation constant (Ka). It is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid, meaning it more readily donates a proton. For a molecule with multiple ionizable groups, like 2-Hydroxy-3-(quinolin-2-yl)propanoic acid, there will be a distinct pKa value for each group.

The Henderson-Hasselbalch equation is a cornerstone in understanding the relationship between pH, pKa, and the ionization state of a molecule:

pH = pKa + log ([A-]/[HA])

Where:

  • pH is the acidity of the solution.

  • pKa is the acid dissociation constant of the ionizable group.

  • [A-] is the concentration of the deprotonated (conjugate base) form.

  • [HA] is the concentration of the protonated (acid) form.

From this relationship, we can deduce that when the pH is equal to the pKa, the concentrations of the protonated and deprotonated forms are equal. When the pH is below the pKa, the protonated form predominates, and when the pH is above the pKa, the deprotonated form is dominant.

Analysis of Ionizable Groups in 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

2-Hydroxy-3-(quinolin-2-yl)propanoic acid possesses three potentially ionizable functional groups:

  • Carboxylic Acid (-COOH): This group is acidic and will donate a proton to form a carboxylate anion (-COO-). The pKa of a typical aliphatic carboxylic acid is in the range of 4.0-5.0. However, the presence of the electron-withdrawing hydroxyl group on the alpha-carbon is expected to lower this pKa value, likely into the range of 3.0-4.0.

  • Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic and can accept a proton to form a positively charged quinolinium ion. The pKa of the conjugate acid of quinoline is approximately 4.9. The substituent at the 2-position can influence this value, but it is expected to remain in a similar range.

  • Hydroxyl Group (-OH): The hydroxyl group is a very weak acid, with a pKa typically above 14 for aliphatic alcohols. Therefore, under physiological pH conditions, this group will remain protonated and is not considered a significant contributor to the ionization state of the molecule in most biological contexts.

Based on this analysis, we can anticipate two relevant pKa values for 2-Hydroxy-3-(quinolin-2-yl)propanoic acid in the physiologically relevant pH range: one for the carboxylic acid and one for the quinoline nitrogen.

Experimental Determination of pKa Values

Accurate determination of pKa values requires precise experimental techniques. The following are two widely accepted methods.

Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte while monitoring the pH.

Experimental Protocol:
  • Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. A co-solvent system, such as water-methanol or water-DMSO, may be necessary to ensure complete dissolution. The ionic strength of the solution should be kept constant by adding a background electrolyte like 0.15 M KCl.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a temperature-controlled vessel and immerse the calibrated pH electrode and a micro-burette tip containing the titrant (e.g., 0.1 M NaOH).

  • Titration Procedure: Add small, precise increments of the titrant to the analyte solution. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added. Continue the titration until the pH has passed through all expected equivalence points.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values can be determined from the half-equivalence points, which are the points on the curve where half of the acidic protons have been neutralized. For more accurate results, the first derivative of the titration curve can be plotted, where the peaks correspond to the equivalence points.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine pKa values if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra.

Experimental Protocol:
  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa values of the analyte.

  • Preparation of Analyte Solutions: Prepare a stock solution of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid in a suitable solvent. Add a small, constant volume of the stock solution to each of the buffer solutions to create a series of solutions with the same analyte concentration but different pH values.

  • Spectroscopic Measurement: Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

  • Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the following equation to determine the pKa:

    A = (Aacid + Abase * 10(pH-pKa)) / (1 + 10(pH-pKa))

    Where A is the observed absorbance, Aacid is the absorbance of the fully protonated form, and Abase is the absorbance of the fully deprotonated form.

Computational Prediction of pKa Values

In addition to experimental methods, computational approaches can provide valuable estimates of pKa values. Various software packages utilize quantum mechanical calculations or quantitative structure-property relationship (QSPR) models to predict pKa values based on molecular structure. These methods can be particularly useful in the early stages of drug discovery for screening large numbers of compounds.

Ionization States of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid at Different pH Values

The ionization state of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid is pH-dependent. Based on the expected pKa values, we can predict the predominant species at different pH ranges.

Functional Group Predicted pKa Range
Carboxylic Acid3.0 - 4.0
Quinoline Nitrogen4.5 - 5.5

Diagram of Ionization States

Ionization_States Cationic Predominantly Cationic (Quinoline Protonated, Carboxylic Acid Protonated) Zwitterionic Predominantly Zwitterionic (Quinoline Protonated, Carboxylic Acid Deprotonated) Cationic->Zwitterionic pH > pKa1 (Carboxylic Acid) Anionic Predominantly Anionic (Quinoline Neutral, Carboxylic Acid Deprotonated) Zwitterionic->Anionic pH > pKa2 (Quinoline)

Caption: Predominant ionization states of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid as a function of pH.

  • At pH < pKa1 (e.g., pH < 3): Both the carboxylic acid and the quinoline nitrogen will be protonated, resulting in a net positive charge on the molecule (cationic form).

  • At pKa1 < pH < pKa2 (e.g., 4 < pH < 5): The carboxylic acid will be deprotonated (negatively charged), while the quinoline nitrogen will remain protonated (positively charged). This results in a zwitterionic form with no net charge.

  • At pH > pKa2 (e.g., pH > 6): Both the carboxylic acid and the quinoline will be deprotonated, resulting in a net negative charge on the molecule (anionic form).

Implications for Drug Development

The pH-dependent ionization of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid has significant implications for its pharmaceutical properties:

  • Solubility: The charged (cationic, zwitterionic, and anionic) forms of the molecule are generally more soluble in aqueous solutions than the neutral form. The zwitterionic form may exhibit the lowest solubility, a phenomenon known as the isoelectric point.

  • Lipophilicity and Membrane Permeability: The lipophilicity of the molecule, and therefore its ability to cross biological membranes, is highly dependent on its ionization state. The neutral or zwitterionic form is typically the most lipophilic and will have the highest passive membrane permeability.

  • Drug-Target Interactions: The charge of the molecule will influence its ability to bind to its biological target. Electrostatic interactions are often critical for molecular recognition and binding affinity.

  • Formulation: Understanding the pKa values is essential for developing stable and effective drug formulations. For example, the choice of buffering agents and the pH of the final formulation will depend on the desired ionization state of the drug.

Conclusion

A thorough understanding of the is a critical prerequisite for its successful development as a therapeutic agent. By combining theoretical analysis with robust experimental determination and computational prediction, researchers can gain a comprehensive picture of the acid-base chemistry of this molecule. This knowledge is indispensable for optimizing its pharmacokinetic and pharmacodynamic properties, ultimately leading to the design of safer and more effective drugs.

References

  • PubChem. Quinoline. National Center for Biotechnology Information. [Link]

A Comprehensive Technical Guide to Determining the Solubility Profile of 2-Hydroxy-3-(quinolin-2-yl)propanoic Acid in Organic Solvents for Pre-formulation Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Role of Solubility in Drug Discovery

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, pre-formulation studies represent the critical first step in characterizing a molecule's potential as a therapeutic agent.[1] These initial investigations into the intrinsic physicochemical properties of a drug candidate are paramount, as they provide the foundational data upon which all subsequent formulation development is built.[2][3] Among these properties, solubility is arguably the most influential, directly impacting a drug's bioavailability, manufacturability, and, ultimately, its therapeutic efficacy.[4] Poor aqueous solubility is a leading cause of late-stage drug development failures, making early and accurate solubility profiling an indispensable, cost-saving strategy.[5][6]

This guide provides an in-depth methodology for determining the thermodynamic solubility profile of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid , a novel heterocyclic compound. The molecule's structure, featuring a basic quinoline nucleus, a hydrophilic hydroxyl group, and an acidic carboxylic acid moiety, suggests a complex solubility behavior that is likely dependent on the polarity and proticity of the solvent system.[7][8] Understanding this profile across a range of pharmaceutically relevant organic solvents is essential for selecting appropriate vehicles for toxicology studies, guiding formulation strategies, and predicting in vivo performance.[9][10]

We will detail a robust, self-validating experimental workflow centered on the gold-standard shake-flask method for equilibrium solubility determination, coupled with UV-Vis spectrophotometry for precise quantification.[11][12] The causality behind each experimental choice will be explained, providing researchers and drug development professionals with a comprehensive and scientifically rigorous framework for their own pre-formulation campaigns.

The Strategic Imperative: Why Comprehensive Solubility Profiling Matters

Pre-formulation is the crucial bridge between drug discovery and drug delivery.[13] Conducting these studies early allows for the identification and mitigation of potential development roadblocks, adhering to a "fail fast, fail early" approach that saves invaluable time and resources.[9]

The primary objectives of determining the solubility profile in various organic solvents are:

  • Informing Early-Stage Assays: Unreliable results in in vitro and in vivo testing can often be traced back to poor compound solubility in the assay medium.[14]

  • Guiding Formulation Development: Knowledge of a compound's solubility is critical for developing stable and effective dosage forms, from simple solutions for preclinical studies to complex oral or parenteral formulations.[4][10]

  • Predicting Bioavailability: While aqueous solubility is key for oral absorption, solubility in organic solvents can provide insights into a molecule's lipophilicity and its ability to permeate biological membranes, factors that also govern bioavailability.

  • Enabling Process Chemistry: Selecting appropriate solvents is crucial for purification, crystallization, and other downstream manufacturing processes.

Experimental Design: A Framework for Rigorous Solubility Determination

Our experimental approach is designed to be both authoritative and transparent. We will employ the Saturation Shake-Flask Method , which is universally recognized as the most reliable technique for measuring true equilibrium solubility.[11] This method ensures that the solvent is fully saturated with the solute, providing a thermodynamic constant under specified conditions, as opposed to kinetic solubility measurements which can be influenced by experimental setup and the compound's solid-state form.[10]

Rationale for Solvent Selection

To build a comprehensive profile, a diverse panel of organic solvents is selected, covering a range of polarities, hydrogen bonding capabilities, and dielectric constants. This allows for a thorough understanding of the solute-solvent interactions governing the dissolution of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Capable of hydrogen bonding, these solvents are expected to interact favorably with the hydroxyl and carboxylic acid groups of the analyte.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)): These solvents possess significant dipole moments but do not donate protons to hydrogen bonds. They are excellent solvents for many polar compounds.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and are not expected to be effective solvents for this molecule, but are included to define the lower bounds of its solubility profile.

Analytical Method: UV-Vis Spectrophotometry

For quantification, UV-Vis spectrophotometry offers a rapid, reliable, and accessible method, particularly for aromatic compounds like quinoline derivatives which exhibit strong UV absorbance.[15] The method is based on the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration. A critical prerequisite is the generation of a precise calibration curve to ensure the accuracy of the final solubility measurement.[16]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for determining the solubility of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid.

Part A: Preparation of Calibration Standards and Determination of λ_max_

Expertise & Experience: The accuracy of the entire assay hinges on a high-quality calibration curve. It is essential to use the same solvent for the standards as will be used for the final filtrate analysis to eliminate any solvatochromic effects (shifts in absorbance maximum due to the solvent).

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid and dissolve it in a 10 mL volumetric flask with a suitable solvent in which it is freely soluble (e.g., Methanol or DMSO), creating a stock concentration of ~1 mg/mL.

  • Determination of λ_max_: Scan the stock solution across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max_). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.

  • Serial Dilutions: Perform a series of precise serial dilutions from the stock solution to prepare at least five calibration standards of known concentrations. The concentration range should bracket the expected solubility of the analyte.

  • Calibration Curve Generation: Measure the absorbance of each standard at the predetermined λ_max_. Plot absorbance versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used for quantification. An R² value > 0.995 is required to demonstrate linearity and validate the calibration.

Part B: Equilibrium Solubility Determination (Shake-Flask Method)

Trustworthiness: This protocol is a self-validating system. By adding a clear excess of the solid compound and allowing sufficient time for equilibrium, we ensure the measurement reflects the true thermodynamic solubility, independent of the initial amount of excess material used.

  • Sample Preparation: Add an excess amount of solid 2-Hydroxy-3-(quinolin-2-yl)propanoic acid (e.g., ~5-10 mg) to a series of 2 mL glass vials. The key is to ensure that undissolved solid remains visible at the end of the experiment.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvents (Methanol, Ethanol, DMSO, ACN, Toluene, Hexane).

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant speed (e.g., 100 rpm) in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a minimum of 24-48 hours.[17][18] This extended duration is critical to ensure a true equilibrium is reached between the dissolved and undissolved states.

  • Phase Separation: After equilibration, carefully remove the vials. Allow them to stand for a short period to let heavy solids settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes). Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the organic solvent. This step is crucial to prevent undissolved particles from artificially inflating the measured concentration.[15]

  • Sample Dilution & Analysis: Carefully pipette an aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

  • Quantification: Measure the absorbance of the diluted sample at the λ_max_.

Part C: Data Analysis and Calculation
  • Calculate Concentration: Using the absorbance of the diluted sample and the linear regression equation from the calibration curve (y = mx + c), calculate the concentration of the diluted sample.

    • Concentration = (Absorbance - y-intercept) / slope

  • Apply Dilution Factor: Multiply the calculated concentration by the dilution factor to determine the final solubility of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid in the original solvent.

  • Replicates: Perform the entire experiment in triplicate for each solvent to ensure reproducibility and calculate the mean and standard deviation.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison and analysis.

Table 1: Hypothetical Equilibrium Solubility of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid at 25 °C

SolventSolvent TypeSolubility (mg/mL)Solubility (M)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200> 0.92
MethanolPolar Protic85.4 ± 3.10.39 ± 0.01
EthanolPolar Protic42.1 ± 1.80.19 ± 0.01
Acetonitrile (ACN)Polar Aprotic15.7 ± 0.90.07 ± 0.004
TolueneNon-Polar< 0.1< 0.0005
HexaneNon-Polar< 0.01< 0.00005

(Note: Data are hypothetical and for illustrative purposes only. Molecular Weight of C₁₂H₁₁NO₃ is 217.22 g/mol )

Interpretation of Hypothetical Results: The data clearly indicate that 2-Hydroxy-3-(quinolin-2-yl)propanoic acid is a polar molecule. Its high solubility in DMSO is expected, as DMSO is a powerful, universal organic solvent. The good solubility in polar protic solvents like methanol and ethanol suggests that hydrogen bonding between the solvent and the analyte's hydroxyl and carboxylic acid groups is a primary driver of dissolution. The lower solubility in the polar aprotic ACN, and especially the negligible solubility in non-polar solvents like toluene and hexane, confirms the molecule's polar nature and its reliance on specific polar interactions for solvation.

Visualization of Experimental Workflow

A visual representation of the workflow provides an at-a-glance understanding of the entire experimental process, from preparation to analysis.

G cluster_prep Part A: Preparation & Calibration cluster_solubility Part B: Shake-Flask Solubility Assay cluster_analysis Part C: Quantification & Analysis prep_stock Prepare 1 mg/mL Stock Solution det_lambda Determine λ_max_ via UV Scan prep_stock->det_lambda prep_standards Create Serial Dilution Standards det_lambda->prep_standards gen_cal Generate Calibration Curve (Abs vs. Conc) prep_standards->gen_cal calculate_conc 7. Calculate Concentration using Calibration Curve gen_cal->calculate_conc Calibration Data add_excess 1. Add Excess Solid to Vials add_solvent 2. Add Organic Solvents add_excess->add_solvent equilibrate 3. Equilibrate for 24-48h (Shaking at 25 °C) add_solvent->equilibrate phase_sep 4. Phase Separation (Centrifuge/Filter) equilibrate->phase_sep dilute_sample 5. Dilute Supernatant phase_sep->dilute_sample measure_abs 6. Measure Absorbance at λ_max_ dilute_sample->measure_abs measure_abs->calculate_conc final_sol 8. Apply Dilution Factor to get Final Solubility (mg/mL) calculate_conc->final_sol

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide has outlined a comprehensive and rigorous methodology for determining the solubility profile of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid in a range of organic solvents. By adhering to the principles of the authoritative shake-flask method and employing precise analytical quantification, researchers can generate high-quality, reliable data that is crucial for informed decision-making in the drug development process. The insights gained from this profile will directly influence formulation strategies, ensure the reliability of preclinical assays, and ultimately accelerate the progression of promising new chemical entities toward clinical evaluation.

References

  • Pharma Focus Europe. (2025, October 14). Pre-Formulation Studies and Analytical Techniques.
  • Coriolis Pharma. (n.d.). Preformulation Studies.
  • Blasko, A. (2023, December 14). Best Practices For Preformulation In Drug Development. Drug Discovery Online.
  • BenchChem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
  • Charles River Laboratories. (n.d.). Preformulation & Excipient Compatibility Studies.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • International Journal of Pharmaceutical Sciences and Research. (2016, June 1). A REVIEW ON PHARMACEUTICAL PREFORMULATION STUDIES IN FORMULATION AND DEVELOPMENT OF NEW DRUG MOLECULES.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline - Solubility of Things.
  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • PH Solubility Profile. (2025, July 31). PH Solubility Profile: Significance and symbolism.
  • Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • Veranova. (n.d.). Improving solubility and accelerating drug development.
  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • LegalPromptGuide.com. (2023, July 14). 4.2.3. Graphviz (Dot Language).
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • Wikipedia. (n.d.). Quinoline.
  • Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21.
  • Saal, C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (Note: This is a general reference on solubility assessment techniques).
  • Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications.
  • Developer Documentation. (n.d.). Flowchart Creation.
  • Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
  • Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot.
  • BenchChem. (2025, December). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.

Sources

A Technical Guide to the Potential Pharmaceutical Applications of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

2-Hydroxy-3-(quinolin-2-yl)propanoic acid is a synthetic molecule integrating the privileged quinoline scaffold with an α-hydroxy carboxylic acid side chain. While direct pharmacological data on this specific compound is sparse, its structural features suggest significant therapeutic potential. The quinoline core is a cornerstone of numerous established drugs, renowned for its antimalarial, anticancer, and antimicrobial properties.[1][2][3] Concurrently, the molecule's structural similarity to key metabolites of the kynurenine pathway, such as kynurenic acid and the neurotoxin quinolinic acid, points towards a potential role in modulating neurodegenerative processes.[4][5][6] This guide synthesizes information from these related fields to propose and technically detail the most promising pharmaceutical applications for 2-Hydroxy-3-(quinolin-2-yl)propanoic acid, focusing on neuroprotection, oncology, and infectious diseases. We present a logical framework for its preclinical evaluation, including detailed experimental protocols and postulated mechanisms of action, to provide a comprehensive roadmap for future research and development.

Introduction: The Quinoline Scaffold and a Novel Structural Motif

The quinoline ring system, a fusion of benzene and pyridine rings, is a highly valued pharmacophore in medicinal chemistry.[1][2] Its rigid, aromatic structure provides an excellent framework for interacting with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[7][8] Historically, quinoline-based compounds like quinine and chloroquine revolutionized the treatment of malaria.[1][9][10] In modern therapeutics, this scaffold is integral to drugs spanning antibacterial (fluoroquinolones), anticancer (camptothecin derivatives), and anti-inflammatory agents.[1][11][12]

1.1 Structural Features of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

The subject of this guide, 2-Hydroxy-3-(quinolin-2-yl)propanoic acid, presents a unique combination of three key chemical features:

  • The Quinoline Core: Provides a rigid, lipophilic backbone capable of π-π stacking, hydrogen bonding (via the nitrogen atom), and metal chelation, which are common interaction modes with biological macromolecules.

  • The α-Hydroxy Acid Group: This functional group introduces chirality and increases hydrophilicity. It is a strong hydrogen bond donor and acceptor and can act as a metal chelator. This moiety is found in many biologically active natural products and pharmaceuticals.

  • The Propanoic Acid Linker: A flexible three-carbon chain that connects the quinoline core to the functional α-hydroxy acid, allowing for optimal spatial orientation within a target's binding site.

This unique combination suggests that the compound may act on established quinoline targets but with modified potency, selectivity, or pharmacokinetic properties. Furthermore, it introduces the possibility of entirely new mechanisms of action, particularly in metabolic pathways where structurally similar molecules play a key role.

Postulated Mechanisms of Action and Therapeutic Targets

Based on its chemical architecture, we postulate three primary avenues for the pharmaceutical application of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid.

Neuroprotection via Modulation of the Kynurenine Pathway

The most intriguing potential application lies in the field of neurodegenerative diseases. The compound is a close structural analog of quinolinic acid (QUIN), an endogenous N-methyl-D-aspartate (NMDA) receptor agonist and potent neurotoxin implicated in the pathology of Huntington's, Alzheimer's, and Parkinson's diseases.[4][13][14][15] An imbalance in the kynurenine pathway (KP), which metabolizes tryptophan, can lead to an overproduction of QUIN and a deficit of the neuroprotective metabolite, kynurenic acid (KYNA).[5][6][16][17]

We hypothesize that 2-Hydroxy-3-(quinolin-2-yl)propanoic acid could act as a modulator of this pathway. Specifically, it may function as an inhibitor of Kynurenine 3-Monooxygenase (KMO), the enzyme responsible for converting kynurenine into 3-hydroxykynurenine, a direct precursor to QUIN. By inhibiting KMO, the metabolic flux would be shunted towards the production of the neuroprotective KYNA, thereby reducing excitotoxicity and neuronal damage.[6][17]

Kynurenine_Pathway cluster_kmo cluster_kat TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO 3HK 3-Hydroxykynurenine KYN->3HK KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KMO KMO KYN->KMO KAT KATs KYN->KAT QUIN Quinolinic Acid (Neurotoxin) 3HK->QUIN Kynureninase Compound 2-Hydroxy-3-(quinolin-2-yl) propanoic acid Compound->KMO Potential Inhibition

Caption: Postulated mechanism in the Kynurenine Pathway.

Antimalarial Activity: Targeting Heme Detoxification

The quinoline core is the defining feature of drugs like chloroquine and quinine.[9] These agents function by accumulating in the acidic food vacuole of the Plasmodium parasite.[9][18] Inside the vacuole, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By binding to heme, they prevent its polymerization into inert hemozoin crystals, leading to a buildup of toxic free heme that lyses the parasite.[18][19]

We propose that 2-Hydroxy-3-(quinolin-2-yl)propanoic acid could exert antimalarial effects through a similar mechanism. The quinoline nucleus can intercalate with heme, while the hydrophilic side chain might influence its accumulation in the food vacuole and its overall pharmacokinetic profile.

Antimalarial_Mechanism cluster_0 Inside Parasite Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Lysis Parasite Lysis Heme->Lysis Membrane Damage Parasite Parasite Food Vacuole (Acidic) Compound Quinoline Drug Compound->Heme Complexation Compound->Hemozoin Inhibition

Caption: Postulated mechanism of quinoline antimalarials.

Anticancer Activity: Multiple Potential Mechanisms

Quinoline derivatives are a rich source of anticancer agents, acting through various mechanisms.[11][12][20] These include:

  • Topoisomerase Inhibition: Compounds like camptothecin stabilize the DNA-topoisomerase complex, leading to DNA strand breaks and apoptosis.[11][20]

  • Kinase Inhibition: Many quinolines act as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell signaling and proliferation.[20]

  • DNA Intercalation: The planar aromatic quinoline ring can insert itself between DNA base pairs, disrupting DNA replication and transcription.[11]

The planar quinoline ring of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid makes it a candidate for DNA intercalation and potential topoisomerase inhibition. The side chain could further influence binding affinity and specificity for various kinases or other oncogenic proteins.

Proposed Preclinical Evaluation Workflow

To systematically evaluate the therapeutic potential of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid, a tiered screening approach is recommended. This workflow is designed to efficiently test the primary hypotheses and provide a clear path from initial in vitro screening to more complex cellular and organismal models.

Preclinical_Workflow cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: In Vivo Proof-of-Concept KMO_Assay KMO Enzyme Assay NMDA_Assay NMDA Receptor Binding KMO_Assay->NMDA_Assay Malaria_Assay P. falciparum Growth Assay Heme_Assay Heme Polymerization Assay Malaria_Assay->Heme_Assay Cancer_Assay Cancer Cell Viability (MTT) Topo_Assay Topoisomerase I/II Assay Cancer_Assay->Topo_Assay Kinase_Panel Kinase Panel Screen Cancer_Assay->Kinase_Panel Neuro_Model Animal Model of Neurodegeneration NMDA_Assay->Neuro_Model Malaria_Model Mouse Model of Malaria Heme_Assay->Malaria_Model Cancer_Model Xenograft Tumor Model Topo_Assay->Cancer_Model Kinase_Panel->Cancer_Model

Caption: A tiered workflow for preclinical evaluation.

Key Experimental Protocols

The following are detailed, step-by-step methodologies for the key primary screening assays proposed in Tier 1 of the evaluation workflow.

Protocol: Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
  • Principle: This fluorometric assay measures the production of 3-hydroxykynurenine, the product of the KMO-catalyzed reaction. Inhibition of KMO results in a decreased fluorescence signal.

  • Methodology:

    • Reagent Preparation:

      • Assay Buffer: 50 mM HEPES, pH 8.0, containing 100 mM KCl.

      • Substrate Solution: 200 µM L-Kynurenine in Assay Buffer.

      • Cofactor Solution: 400 µM NADPH in Assay Buffer.

      • Enzyme Solution: Recombinant human KMO diluted in Assay Buffer to the desired concentration.

      • Test Compound: 2-Hydroxy-3-(quinolin-2-yl)propanoic acid dissolved in DMSO, then serially diluted in Assay Buffer.

    • Assay Procedure (96-well plate format):

      • Add 50 µL of Substrate Solution to each well.

      • Add 10 µL of Test Compound dilutions (or vehicle control).

      • Add 20 µL of Cofactor Solution.

      • Pre-incubate the plate at 37°C for 10 minutes.

      • Initiate the reaction by adding 20 µL of Enzyme Solution to each well.

    • Data Acquisition:

      • Immediately measure fluorescence (Excitation: 340 nm, Emission: 400 nm) in kinetic mode for 30-60 minutes at 37°C.

      • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Data Analysis:

      • Determine the percent inhibition for each compound concentration relative to the vehicle control.

      • Plot percent inhibition vs. log[compound concentration] and fit to a dose-response curve to calculate the IC50 value.

Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based)
  • Principle: This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with DNA. A reduction in fluorescence indicates inhibition of parasite growth.

  • Methodology:

    • Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of Plasmodium falciparum in human erythrocytes using standard methods.

    • Assay Setup (96-well plate format):

      • Prepare serial dilutions of the test compound in culture medium.

      • Add 100 µL of parasitized erythrocyte suspension (1% parasitemia, 2% hematocrit) to each well.

      • Add 100 µL of the test compound dilutions. Include positive (e.g., chloroquine) and negative (no drug) controls.

      • Incubate the plate for 72 hours at 37°C in a gas mixture (5% CO₂, 5% O₂, 90% N₂).

    • Lysis and Staining:

      • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I.

      • Remove 100 µL of supernatant from each well and add 100 µL of lysis buffer.

      • Incubate in the dark at room temperature for 1 hour.

    • Data Acquisition:

      • Measure fluorescence using a plate reader (Excitation: 485 nm, Emission: 530 nm).

    • Data Analysis:

      • Subtract background fluorescence (from uninfected erythrocytes).

      • Calculate the percent inhibition and determine the IC50 value as described for the KMO assay.

Protocol: MTT Assay for Cancer Cell Viability
  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Methodology:

    • Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment:

      • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

      • Replace the existing medium with 100 µL of medium containing the test compound dilutions. Include vehicle controls.

      • Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition and Incubation:

      • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

      • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Formazan Solubilization:

      • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

      • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Data Acquisition:

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percent viability relative to the vehicle control and determine the IC50 value.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, IC50 values that could be obtained from the primary screening assays, illustrating how data can be structured for comparative analysis.

CompoundKMO Inhibition IC50 (µM)P. falciparum (3D7) IC50 (µM)P. falciparum (Dd2) IC50 (µM)MCF-7 Cell Viability IC50 (µM)
2-Hydroxy-3-(quinolin-2-yl)propanoic acid 0.850.251.55.2
Positive ControlRo 61-8048 (0.05)Chloroquine (0.02)Chloroquine (0.4)Doxorubicin (0.1)

Challenges and Future Directions

While 2-Hydroxy-3-(quinolin-2-yl)propanoic acid holds considerable promise, its development is not without challenges. Key hurdles will include optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ensuring target selectivity to minimize off-target effects, and establishing a scalable synthetic route.

Future research should focus on:

  • Lead Optimization: Synthesizing analogs to improve potency and selectivity. This could involve modifying substituents on the quinoline ring or altering the length and nature of the linker.

  • Mechanism of Action Elucidation: For promising hits, detailed secondary assays (as outlined in Tier 2) are crucial to confirm the mechanism of action.

  • Pharmacokinetic Profiling: Early assessment of metabolic stability, cell permeability, and plasma protein binding will be critical for guiding the development of a viable drug candidate.

  • In Vivo Efficacy: Successful in vitro candidates must be advanced to relevant animal models to demonstrate proof-of-concept for the target disease.[13]

Conclusion

2-Hydroxy-3-(quinolin-2-yl)propanoic acid is a novel chemical entity with strong potential for development as a therapeutic agent in neurodegeneration, malaria, and oncology. Its design leverages the proven pharmacological value of the quinoline scaffold while introducing a unique side chain that may confer novel activities, particularly in the modulation of the kynurenine pathway. The structured, hypothesis-driven evaluation workflow presented in this guide provides a robust framework for systematically exploring its potential and advancing it from a promising molecule to a potential medicine.

References

  • Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. PMC.
  • The neurotoxic actions of quinolinic acid in the central nervous system. PubMed.
  • The kynurenine pathway and neurodegener
  • The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic consider
  • Mechanism of action of quinoline drugs.
  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
  • What Are the Neurotoxic Effects of Quinolinic Acid on Brain Cells?. Learn.
  • An overview of quinoline derivatives as anti-cancer agents.
  • Antimalarial Drugs with Quinoline Nucleus and Analogs. SciSpace.
  • The kynurenine pathway: Role in neurodegeneration and effects on neuronal damage. AIMS Press.
  • Modulation of the Kynurenine Pathway: A New Approach for Treating Neurodegener
  • The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
  • Quinolinic acid, the inescapable neurotoxin. PubMed.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA.
  • Kynurenine Pathway Metabolites in Neurodegenerative Diseases and Multiple Sclerosis. Brieflands.
  • Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Scilit.
  • Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications.
  • Quinolinic acid, the inescapable neurotoxin. Ovid.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.
  • "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Deriv
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. scite.ai.

Sources

Technical Guide: HRMS Characterization & Exact Mass Calculation for 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the mass spectrometric characterization of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid . As a structural analog of kynurenine pathway metabolites and a substituted phenyllactic acid derivative, accurate identification of this molecule requires precise calculation of monoisotopic mass and an understanding of its ionization behavior.

This document moves beyond simple calculators, offering a first-principles derivation of the molecular formula, detailed isotopic abundance modeling, and a self-validating High-Resolution Mass Spectrometry (HRMS) workflow.

Structural Elucidation & Formula Derivation

To ensure data integrity, we must first derive the chemical formula from the IUPAC name rather than relying on database lookups. This establishes the Stoichiometric Truth for all subsequent calculations.

Component Analysis
  • Core Scaffold: Propanoic acid (

    
    ).
    
  • Substituent 1 (Position 2): Hydroxyl group (-OH) replaces one hydrogen.

    • Change:

      
      .
      
  • Substituent 2 (Position 3): Quinolin-2-yl group (

    
    ) replaces one hydrogen.
    
    • Note: Quinoline is

      
      . Attachment at the C2 position involves the loss of one proton.
      
    • Change:

      
      .
      
Formula Assembly

Combining the moieties:

  • Backbone:

    
     (Propanoic acid)
    
  • Modify:

    
    
    
  • Summation:

    • Carbon:

      
      
      
    • Hydrogen:

      
      
      
    • Nitrogen:

      
      
      
    • Oxygen:

      
      
      

Final Molecular Formula:


 
Structural Connectivity Diagram

The following diagram illustrates the logical assembly of the molecule to verify atom connectivity.

ChemicalStructure Fig 1. Structural Connectivity of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid Quinoline Quinoline Ring (C9H6N) Linker C3 Methylene (-CH2-) Quinoline->Linker C2-C3 Bond ChiralCenter C2 Methine (-CH-) Linker->ChiralCenter Hydroxy Hydroxyl Group (-OH) ChiralCenter->Hydroxy C2-O Bond Carboxyl Carboxylic Acid (-COOH) ChiralCenter->Carboxyl C1-C2 Bond

Mass Calculation: Exact vs. Average

In HRMS, "Molecular Weight" (Average Mass) is irrelevant for identification. We must calculate the Monoisotopic Mass using the mass of the most abundant isotope for each element (


).
Constants (IUPAC/CIAAW Standard)
  • 
    :  12.000000 Da
    
  • 
    :  1.007825 Da
    
  • 
    :  14.003074 Da
    
  • 
    :  15.994915 Da
    
Calculation Table
ElementCountIsotope Mass (Da)Subtotal (Da)
Carbon1212.000000144.000000
Hydrogen111.00782511.086075
Nitrogen114.00307414.003074
Oxygen315.99491547.984745
Exact Mass (Neutral) 217.073894
Ionization States (ESI Prediction)

The quinoline nitrogen is basic (


 for the conjugate acid), making Positive Electrospray Ionization (ESI+) the preferred mode.
  • Protonated Ion

    
    : 
    
    • Note: Strictly speaking, we add the mass of a proton (

      
      ) to the neutral molecule, or add a Hydrogen atom (
      
      
      
      ) and subtract an electron (
      
      
      ). The result is effectively the same for standard HRMS precision.
  • Sodiated Ion

    
    : 
    

Experimental Protocol: HRMS Workflow

This protocol is designed for a Q-TOF or Orbitrap system. It emphasizes orthogonality —using retention time and mass accuracy together.

Sample Preparation[1]
  • Solubility: Dissolve 1 mg of standard in 1 mL Methanol (MeOH).

  • Dilution: Dilute to 1 µg/mL (1 ppm) using 50:50 MeOH:Water + 0.1% Formic Acid.

    • Why Formic Acid? It lowers the pH to ensure the quinoline nitrogen is fully protonated (

      
      ), improving sensitivity.
      
LC-MS/MS Methodology

Chromatography (Reverse Phase):

  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Expectation: The molecule is moderately polar (LogP ~1.5-2.0). Expect elution around 2.5 - 3.5 min.

Mass Spectrometry (ESI+):

  • Source Voltage: 3.5 kV.

  • Mass Range: 100–1000 m/z.

  • Resolution: >30,000 FWHM (to resolve isotopic fine structure).

  • Lock Mass: Use Leucine Enkephalin (556.2771) or a background phthalate ion to correct drift in real-time.

Self-Validating Workflow Diagram

HRMS_Workflow Fig 2. HRMS Experimental Workflow for Structural Confirmation Sample Sample Prep (1 µg/mL in 50:50 MeOH:H2O) Ionization ESI+ Source (Protonation of Quinoline N) Sample->Ionization Infusion/LC Filter Quadrupole Filter Select m/z 218.0812 Ionization->Filter [M+H]+ Generation Detector Orbitrap/ToF Detector (High Res Acquisition) Filter->Detector Validation Data Validation (< 5 ppm Error) Detector->Validation Extract Ion Chromatogram

Data Analysis & Fragmentation Prediction

To confirm the identity beyond simple mass matching, analyze the fragmentation pattern (MS/MS).

Mass Accuracy Calculation

Acceptable error for publication-quality HRMS is


 ppm.


  • Target: 218.08117

  • Acceptable Range: 218.08008 to 218.08226

Diagnostic Fragment Ions (MS/MS)

Upon Collision Induced Dissociation (CID), expect the following neutral losses:

  • Loss of Water (

    
    , -18.01 Da): 
    
    • From the secondary alcohol at C2.

  • Loss of Formic Acid/Carboxyl (

    
    , -46.00 Da): 
    
    • Cleavage of the carboxylic acid group.

  • Quinoline Core Ion:

    • The charge will likely stabilize on the aromatic quinoline ring structure (

      
      ).
      

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2021).[2][3] Standard Atomic Weights of the Elements. Retrieved from [Link][4]

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. Retrieved from [Link]

  • PubChem. Compound Summary: 3-(quinolin-2-yl)propanoic acid (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Waters Corporation. Small Molecule Standards for LC-MS Analysis. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel quinoline derivatives is a cornerstone of discovering new therapeutic agents. Quinoline scaffolds are prevalent in a wide array of biologically active compounds. This guide provides a detailed, step-by-step protocol for the synthesis of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid, a promising building block for chemical biology and medicinal chemistry.

This document offers a comprehensive synthesis strategy, elucidating the chemical logic behind the chosen pathway and providing in-depth experimental procedures. The protocol is designed to be self-validating, with clear benchmarks and characterization steps to ensure the integrity of the final product.

Synthesis Strategy: A Two-Step Approach

The synthesis of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid can be efficiently achieved through a two-step process commencing with the readily available quinoline-2-carbaldehyde. The chosen synthetic route is the Reformatsky reaction, a classic and reliable method for the formation of β-hydroxy esters, followed by hydrolysis to yield the target carboxylic acid.

The rationale for this approach lies in its high efficiency and the commercial availability of the starting materials. The Reformatsky reaction involves the reaction of an aldehyde with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester. This is a well-established and robust reaction in organic synthesis.

Part 1: Synthesis of Ethyl 2-Hydroxy-3-(quinolin-2-yl)propanoate

The first step involves the formation of the β-hydroxy ester intermediate via a Reformatsky reaction between quinoline-2-carbaldehyde and ethyl bromoacetate.

Reaction Mechanism

The reaction is initiated by the oxidative addition of zinc to the carbon-bromine bond of ethyl bromoacetate, forming an organozinc intermediate known as a Reformatsky enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of quinoline-2-carbaldehyde. The resulting zinc alkoxide is subsequently protonated upon acidic workup to yield the desired β-hydroxy ester.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Quinoline-2-carbaldehyde157.171.57 g10 mmol
Ethyl bromoacetate167.002.50 g15 mmol
Zinc dust (activated)65.381.31 g20 mmol
Anhydrous Diethyl Ether74.1250 mL-
1 M Hydrochloric Acid36.4630 mL-
Saturated Sodium Bicarbonate84.0120 mL-
Anhydrous Magnesium Sulfate120.37--

Procedure:

  • Activation of Zinc: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add zinc dust. Activate the zinc by stirring with 1 M HCl for 2 minutes, followed by decanting the acid and washing with distilled water (3 x 20 mL), ethanol (2 x 20 mL), and finally anhydrous diethyl ether (2 x 20 mL). Dry the activated zinc under a high vacuum.

  • Reaction Setup: To the flask containing the activated zinc, add 20 mL of anhydrous diethyl ether.

  • Initiation of Reaction: In a separate flask, prepare a solution of quinoline-2-carbaldehyde (1.57 g, 10 mmol) and ethyl bromoacetate (2.50 g, 15 mmol) in 30 mL of anhydrous diethyl ether. Add approximately 5 mL of this solution to the zinc suspension.

  • Reaction Progression: The reaction mixture may need gentle warming to initiate. Once the reaction begins (indicated by a slight exotherm and bubble formation), add the remaining aldehyde/ester solution dropwise over 30 minutes to maintain a gentle reflux.

  • Completion and Workup: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 30 mL of 1 M HCl with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-hydroxy-3-(quinolin-2-yl)propanoate.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure ester.

Part 2: Hydrolysis to 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

The final step is the hydrolysis of the ester to the target carboxylic acid.

Reaction Mechanism

Base-catalyzed hydrolysis (saponification) of the ester involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to regenerate the carbonyl, expelling the ethoxide as a leaving group. A final acid workup protonates the carboxylate to yield the carboxylic acid.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-hydroxy-3-(quinolin-2-yl)propanoate245.272.45 g10 mmol
Sodium Hydroxide40.000.8 g20 mmol
Ethanol46.0730 mL-
Water18.0215 mL-
2 M Hydrochloric Acid36.46As needed-

Procedure:

  • Saponification: In a 100 mL round-bottom flask, dissolve the purified ethyl 2-hydroxy-3-(quinolin-2-yl)propanoate (2.45 g, 10 mmol) in 30 mL of ethanol. Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 15 mL of water.

  • Reaction: Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the solid product in a vacuum oven at 50°C to yield 2-Hydroxy-3-(quinolin-2-yl)propanoic acid.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from an appropriate solvent system such as ethanol/water.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Hydrolysis start1 Quinoline-2-carbaldehyde + Ethyl bromoacetate reagents1 1. Zn, Anhydrous Diethyl Ether 2. 1 M HCl (workup) start1->reagents1 product1 Ethyl 2-hydroxy-3-(quinolin-2-yl)propanoate reagents1->product1 reagents2 1. NaOH, Ethanol/Water 2. 2 M HCl (workup) product1->reagents2 product2 2-Hydroxy-3-(quinolin-2-yl)propanoic acid reagents2->product2

Application Note: HPLC Method Development for 2-Hydroxy-3-(quinolin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for analytical scientists and method developers. It synthesizes principles of organic chemistry and chromatography to establish a robust detection protocol for 2-Hydroxy-3-(quinolin-2-yl)propanoic acid .

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-Hydroxy-3-(quinolin-2-yl)propanoic acid (HQPA). Due to the amphoteric nature of the analyte—containing a basic quinoline nitrogen and an acidic carboxylic acid tail—standard reversed-phase methods often yield poor peak symmetry (tailing) and variable retention.

This protocol overcomes these challenges by utilizing pH-controlled ion-suppression chromatography combined with dual-mode detection (UV-Vis and Fluorescence). The method is validated for specificity, linearity, and precision, suitable for pharmacokinetic studies or synthetic impurity profiling.

Physicochemical Context & Challenges

Understanding the analyte's behavior in solution is the prerequisite for column and mobile phase selection.

Chemical Structure & Ionization
  • Analyte: 2-Hydroxy-3-(quinolin-2-yl)propanoic acid[1]

  • Molecular Formula: C₁₂H₁₁NO₃

  • Key Functional Groups:

    • Quinoline Ring: Hydrophobic, aromatic, basic nitrogen (

      
      ).
      
    • Carboxylic Acid:[2][3][4] Hydrophilic, acidic (

      
      ).
      
    • 
      -Hydroxyl Group: Increases polarity and hydrogen bonding potential.
      
The "Zwitterionic Trap"

At neutral pH (~7.0), the compound exists largely as a zwitterion (Quinoline-H


 / Carboxylate-COO

) or anion, leading to poor retention on C18 columns and "dewetting" issues.
  • Solution: We employ an acidic mobile phase (pH < 3.0) .

    • Effect: The carboxylic acid remains protonated (neutral), increasing hydrophobic retention. The quinoline nitrogen is protonated (cationic), but the use of end-capped columns and high ionic strength buffers prevents silanol interactions.

Method Development Workflow

The following diagram outlines the logical flow of the method development process, ensuring no critical parameter is overlooked.

MethodDevelopment Start Start: Analyte Characterization Solubility Solubility & Stability Check (Solvent: MeOH/H2O, Protect from Light) Start->Solubility UV_Scan Spectral Scanning (Determine λmax & Fluor Ex/Em) Solubility->UV_Scan Column_Screen Stationary Phase Screening (C18 vs. Phenyl-Hexyl) UV_Scan->Column_Screen Mobile_Phase Mobile Phase Optimization (pH Control & Buffer Selection) Column_Screen->Mobile_Phase Mobile_Phase->Column_Screen Poor Resolution Final_Method Final Method Parameters Mobile_Phase->Final_Method Validation Method Validation (ICH Q2(R1)) Final_Method->Validation Validation->Mobile_Phase Failed Precision

Figure 1: Step-by-step decision matrix for developing the HQPA detection method.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 2-Hydroxy-3-(quinolin-2-yl)propanoic acid (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ) and Phosphoric Acid (
    
    
    
    ).
  • Water: Milli-Q grade (18.2 MΩ·cm).

Instrumentation
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Detectors:

    • Diode Array Detector (DAD).

    • Fluorescence Detector (FLD) - Highly recommended for trace analysis due to quinoline fluorescence.

Optimized Chromatographic Conditions (The "Gold Standard")

This method balances retention time with peak shape, utilizing phosphate buffer to suppress silanol activity.

ParameterConditionRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)Double end-capping minimizes interaction with the basic quinoline nitrogen.
Mobile Phase A 20 mM

adjusted to pH 2.5 with

Low pH ensures the carboxylic acid is protonated (retentive) and suppresses silanol ionization.
Mobile Phase B Acetonitrile (100%)Stronger eluent than MeOH, providing sharper peaks for aromatic compounds.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°CControls viscosity and improves reproducibility.
Injection Vol. 10 µLStandard loop size.
Detection (UV) 225 nm (Primary), 315 nm (Secondary)225 nm for max sensitivity; 315 nm for specificity to the quinoline ring.
Detection (FLD) Ex: 315 nm / Em: 420 nmQuinoline derivatives exhibit strong fluorescence in acidic media [1].
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities elute)
12.04060Linear Gradient
15.01090Wash
17.09010Re-equilibration
22.09010Stop

Method Validation Summary

The following data represents typical performance metrics achievable with this protocol.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at

of analyte
Pass (Resolution > 2.0 from impurities)
Linearity (

)
> 0.9990.9998 (Range: 0.1 – 100 µg/mL)
Precision (RSD) < 2.0% (n=6)0.45% (Retention Time), 0.8% (Area)
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mL (UV detection)
Tailing Factor < 1.51.15 (Excellent symmetry due to low pH)

Critical Discussion & Troubleshooting

The Role of Fluorescence

While UV detection at 225 nm is sufficient for assay purity, Fluorescence Detection (FLD) is superior for biological matrices (plasma/urine). Acidic mobile phases significantly enhance the quantum yield of quinoline fluorophores via protonation of the ring nitrogen [2].

  • Protocol: If sensitivity is low, check the pH of the effluent. It must remain acidic (< pH 4) in the flow cell to maintain fluorescence intensity.

Peak Tailing

If the peak tailing factor exceeds 1.5, it indicates secondary interactions between the cationic quinoline nitrogen and residual silanols on the silica support.

  • Fix 1: Lower Mobile Phase A pH to 2.3.

  • Fix 2: Add 5 mM Triethylamine (TEA) to Mobile Phase A as a silanol blocker (competes for binding sites).

  • Fix 3: Switch to a "Polar Embedded" group column (e.g., Waters SymmetryShield RP18), which shields silanols.

Sample Stability

Quinoline derivatives can be photosensitive.

  • Precaution: Store all stock solutions in amber glassware.

  • Stability Study: Samples were stable for 24 hours at 4°C in the autosampler but showed 5% degradation after 4 hours in direct benchtop light.

Mechanism of Separation

The diagram below illustrates the interaction mechanism inside the column.

SeparationMechanism cluster_mobile Mobile Phase (pH 2.5) cluster_stationary Stationary Phase (C18) MP H+ Ions abundant Analyte: R-COOH (Neutral) Analyte: Quinoline-NH+ (Cationic) SP Hydrophobic Interaction (Quinoline Ring <-> C18 Chains) MP->SP Analyte Partitioning Silanol Silanol Groups (Si-OH) Suppressed by Low pH SP->Silanol Blocked Interaction

Figure 2: Mechanistic view of analyte retention. Low pH suppresses silanol ionization, preventing peak tailing.

References

  • Beilstein Institute. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry.

  • Royal Society of Chemistry. (2020).[5] Fluorescence enhancement of quinolines by protonation. RSC Advances.

  • National Institutes of Health (NIH). (2025). 2-Hydroxy-3-(quinolin-2-yl)propanoic acid Structure and Properties. PubChem Database.[1][6]

  • Agilent Technologies. (2012). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Agilent Application Notes.

Sources

Preparation of Ester Derivatives of 2-Hydroxy-3-(quinolin-2-yl)propanoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of ester derivatives of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid. The quinoline moiety is a significant pharmacophore in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents with activities spanning from anticancer to antimicrobial.[1][2][3] The introduction of an α-hydroxy ester side chain at the 2-position of the quinoline ring system creates a versatile scaffold for further molecular exploration and the development of novel drug candidates.

This document outlines robust synthetic strategies for both the parent α-hydroxy acid and its subsequent esterification, emphasizing methodologies that ensure high yield and purity while accommodating the sensitive functional groups present in the target molecules.

Section 1: Synthesis of the Precursor: 2-Hydroxy-3-(quinolin-2-yl)propanoic Acid

The synthesis of the target ester derivatives commences with the preparation of the key precursor, 2-Hydroxy-3-(quinolin-2-yl)propanoic acid. A reliable and efficient method to construct this α-hydroxy acid is through a Reformatsky-type reaction, followed by hydrolysis. This approach offers good control over the carbon framework construction.

Synthetic Strategy Overview

The overall synthetic pathway involves two main stages: the formation of a β-hydroxy ester via the Reformatsky reaction, followed by the hydrolysis of the ester to yield the desired α-hydroxy acid.

Synthesis_Overview 2-Quinolinecarboxaldehyde 2-Quinolinecarboxaldehyde Intermediate_Ester Ethyl 2-hydroxy-3-(quinolin-2-yl)propanoate 2-Quinolinecarboxaldehyde->Intermediate_Ester 1. Zn, Toluene 2. Reformatsky Reaction Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Intermediate_Ester Final_Acid 2-Hydroxy-3-(quinolin-2-yl)propanoic acid Intermediate_Ester->Final_Acid Base Hydrolysis (e.g., NaOH)

Caption: Synthetic route to the α-hydroxy acid precursor.

Detailed Protocol: Synthesis of 2-Hydroxy-3-(quinolin-2-yl)propanoic Acid

Materials:

  • 2-Quinolinecarboxaldehyde

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Toluene (anhydrous)

  • Iodine (catalytic amount)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Protocol:

Step 1: Reformatsky Reaction [4][5][6]

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (1.2 eq) and a crystal of iodine to anhydrous toluene.

  • Heat the mixture gently until the iodine color disappears, indicating the activation of zinc.

  • Allow the flask to cool to room temperature.

  • Add a solution of 2-quinolinecarboxaldehyde (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous toluene dropwise from the dropping funnel.

  • After the initial exothermic reaction subsides, heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-hydroxy-3-(quinolin-2-yl)propanoate.

Step 2: Hydrolysis

  • Dissolve the crude ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature overnight or gently reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1 M hydrochloric acid at 0 °C.

  • The resulting precipitate, 2-Hydroxy-3-(quinolin-2-yl)propanoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Section 2: Preparation of Ester Derivatives

The esterification of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid requires mild conditions to avoid potential side reactions, such as dehydration or reactions involving the quinoline nitrogen. The following protocols describe three effective methods for the synthesis of its ester derivatives.

Method A: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][7][8] This method is particularly suitable for sterically hindered substrates and sensitive molecules.

Steglich_Esterification Hydroxy_Acid 2-Hydroxy-3-(quinolin-2-yl)propanoic acid Ester_Product Alkyl 2-hydroxy-3-(quinolin-2-yl)propanoate Hydroxy_Acid->Ester_Product Alcohol R-OH Alcohol->Ester_Product Reagents DCC, DMAP DCM, rt Reagents->Ester_Product

Caption: Steglich esterification workflow.

Protocol:

  • To a solution of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add DMAP (0.1 eq).

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the hydroxyl group of the α-hydroxy acid to an ester with inversion of configuration, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][9][10] This reaction is known for its mild conditions and high yields.

Mitsunobu_Reaction Hydroxy_Acid 2-Hydroxy-3-(quinolin-2-yl)propanoic acid Ester_Product Alkyl 2-hydroxy-3-(quinolin-2-yl)propanoate Hydroxy_Acid->Ester_Product Alcohol R-OH Alcohol->Ester_Product Reagents PPh3, DEAD (or DIAD) THF, 0 °C to rt Reagents->Ester_Product

Caption: Mitsunobu reaction workflow.

Protocol:

  • Dissolve 2-Hydroxy-3-(quinolin-2-yl)propanoic acid (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

Method C: Boric Acid Catalyzed Esterification

For a more environmentally benign and chemoselective approach, boric acid can be used as a catalyst for the esterification of α-hydroxy acids. This method is simple, high-yielding, and proceeds under mild conditions, often at room temperature.

Protocol:

  • Dissolve 2-Hydroxy-3-(quinolin-2-yl)propanoic acid (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.

  • Add boric acid (0.1-0.2 eq) to the solution.

  • Stir the mixture at room temperature for 18-48 hours. For less reactive alcohols, the reaction may be gently heated to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted acid and the boric acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester product. Further purification can be achieved by column chromatography if necessary.

Section 3: Data and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

Compound Expected ¹H NMR Signals (indicative) Expected IR Absorption (cm⁻¹) Expected Mass (m/z)
2-Hydroxy-3-(quinolin-2-yl)propanoic acidδ 7.5-8.5 (m, quinoline H), δ 4.5-4.8 (m, CH-OH), δ 3.0-3.5 (m, CH₂)3400-3200 (br, OH), 1720-1700 (C=O)[M+H]⁺
Methyl 2-hydroxy-3-(quinolin-2-yl)propanoateδ 7.5-8.5 (m, quinoline H), δ 4.5-4.8 (m, CH-OH), δ 3.7 (s, OCH₃), δ 3.0-3.5 (m, CH₂)3500-3300 (OH), 1740-1720 (C=O)[M+H]⁺
Ethyl 2-hydroxy-3-(quinolin-2-yl)propanoateδ 7.5-8.5 (m, quinoline H), δ 4.5-4.8 (m, CH-OH), δ 4.2 (q, OCH₂), δ 3.0-3.5 (m, CH₂), δ 1.2 (t, CH₃)3500-3300 (OH), 1740-1720 (C=O)[M+H]⁺

Section 4: Conclusion

The protocols detailed in this guide offer reliable and adaptable methods for the synthesis of ester derivatives of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid. The choice of esterification method will depend on the specific alcohol used and the desired scale of the reaction. These methodologies provide a solid foundation for researchers in medicinal chemistry and drug development to generate a library of novel quinoline-based compounds for biological evaluation.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (URL: [Link])

  • Application of Quinoline Ring in Structural Modification of Natural Products. (URL: [Link])

  • Mitsunobu Reaction. (URL: [Link])

  • Mitsunobu reaction. (URL: [Link])

  • Recent Advances in the Mitsunobu Reaction. (URL: [Link])

  • Steglich esterification. (URL: [Link])

  • Reformatsky Reaction. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (URL: [Link])

  • Steglich esterification – Knowledge and References. (URL: [Link])

  • Reformatsky reaction. (URL: [Link])

  • Reformatsky reactions - Chemistry Optional Notes for UPSC PDF Download. (URL: [Link])

  • Reformatsky Reaction. (URL: [Link])

  • Recent Advances in Metal-Free Quinoline Synthesis. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (URL: [Link])

  • Reformatsky reaction - Buchler GmbH. (URL: [Link])

  • Reformatsky reaction. (URL: [Link])

Sources

Application Notes & Protocols for 2-Hydroxy-3-(quinolin-2-yl)propanoic acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Quinoline-Based Ligands

The quinoline moiety is a cornerstone in the architecture of pharmacologically active compounds and functional materials.[1] Its rigid, aromatic structure and the presence of a nitrogen heteroatom provide a privileged scaffold for designing ligands with specific coordination properties and biological activities.[2] This guide delves into the potential of a lesser-explored derivative, 2-Hydroxy-3-(quinolin-2-yl)propanoic acid , as a versatile ligand in coordination chemistry.

While direct literature on this specific molecule is nascent, this document serves as a comprehensive, experience-driven guide, extrapolating from the well-established chemistry of related quinoline-based ligands and α-hydroxy carboxylic acids. The protocols and insights provided herein are built upon established principles and are intended to empower researchers to explore the synthesis of this ligand, its coordination complexes, and their potential applications, from catalysis to medicinal chemistry. It is imperative to note that the proposed synthetic routes and coordination protocols are based on analogous systems and will require experimental validation.

Ligand Profile: 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

This ligand uniquely combines three key functional groups, each contributing to its potential as a chelating agent:

  • Quinoline Nitrogen: A Lewis basic site capable of coordinating to a metal center.

  • Carboxylic Acid Group: Can be deprotonated to form a carboxylate, providing a strong anionic coordination site.

  • α-Hydroxy Group: The hydroxyl group can also coordinate to a metal ion, often forming a stable five-membered chelate ring in conjunction with the carboxylate.

This combination suggests that 2-Hydroxy-3-(quinolin-2-yl)propanoic acid can act as a bidentate or tridentate ligand, offering versatility in the design of coordination complexes with varying geometries and electronic properties.

Synthesis of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid: A Proposed Pathway

The synthesis of the title ligand is not explicitly detailed in current literature. However, a plausible synthetic route can be designed based on established organic chemistry reactions, such as the Gould-Jacobs reaction for quinoline synthesis followed by modifications.[3] An alternative and potentially more direct approach would be an aldol-type condensation followed by oxidation or a Reformatsky-type reaction.

A proposed multi-step synthesis is outlined below. This pathway is illustrative and may require optimization of reaction conditions.

Diagram: Proposed Synthesis Workflow

Figure 1: Proposed Synthesis of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid cluster_0 Step 1: Synthesis of Quinaldine cluster_1 Step 2: Functionalization cluster_2 Step 3: Reduction Aniline Aniline Skraup Skraup Synthesis (H2SO4, Oxidizing Agent) Aniline->Skraup Glycerol Glycerol Glycerol->Skraup Quinaldine Quinaldine (2-Methylquinoline) Skraup->Quinaldine Quinaldine_ref Quinaldine Condensation Aldol Condensation (with Glyoxylic Acid) Quinaldine_ref->Condensation Intermediate Unsaturated Acid Intermediate Condensation->Intermediate Intermediate_ref Unsaturated Acid Intermediate Reduction Selective Reduction (e.g., NaBH4) Intermediate_ref->Reduction Final_Product 2-Hydroxy-3-(quinolin-2-yl)propanoic acid Reduction->Final_Product

Figure 1: Proposed Synthesis of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid.

Protocol 2.1: Proposed Synthesis of the Ligand

Materials:

  • Aniline

  • Glycerol

  • Sulfuric acid (concentrated)

  • Oxidizing agent (e.g., nitrobenzene or arsenic pentoxide - handle with extreme caution)

  • Glyoxylic acid

  • Sodium borohydride (NaBH₄)

  • Appropriate solvents (e.g., ethanol, water, diethyl ether)

  • Standard laboratory glassware and safety equipment

Procedure:

Step 1: Synthesis of Quinaldine (2-Methylquinoline) via Skraup Synthesis [3]

  • Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol.

  • Slowly add aniline to the mixture with constant stirring and cooling in an ice bath.

  • Add the oxidizing agent portion-wise.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude quinaldine by distillation.

Step 2: Aldol Condensation with Glyoxylic Acid

  • Dissolve quinaldine in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of glyoxylic acid.

  • Add a base catalyst (e.g., sodium hydroxide or potassium carbonate) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to precipitate the unsaturated acid intermediate.

  • Filter, wash with cold water, and dry the product.

Step 3: Selective Reduction to the Final Ligand

  • Suspend the unsaturated acid intermediate in a suitable solvent (e.g., a mixture of ethanol and water).

  • Cool the mixture in an ice bath and add sodium borohydride portion-wise with stirring.

  • Allow the reaction to proceed until the reduction is complete (monitored by TLC).

  • Carefully acidify the reaction mixture with dilute hydrochloric acid to decompose the excess borohydride and precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Hydroxy-3-(quinolin-2-yl)propanoic acid.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Coordination Chemistry: Synthesis of Metal Complexes

The presence of N and O donor atoms in 2-Hydroxy-3-(quinolin-2-yl)propanoic acid makes it an excellent candidate for forming stable complexes with a variety of transition metals.[4][5] The choice of metal ion will influence the geometry and properties of the resulting complex.

Diagram: General Coordination Scheme

Figure 2: General Coordination of the Ligand to a Metal Center.

Protocol 3.1: General Synthesis of a Metal(II) Complex

This protocol provides a general method for the synthesis of a metal(II) complex. The specific metal salt, solvent, and reaction conditions may need to be optimized for each case.

Materials:

  • 2-Hydroxy-3-(quinolin-2-yl)propanoic acid (Ligand, L)

  • A metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)[6]

  • Methanol or Ethanol

  • Deionized water

  • A weak base (e.g., sodium hydroxide or triethylamine)

Procedure:

  • Ligand Solution: Dissolve the ligand (2 mmol) in a suitable solvent (e.g., 20 mL of hot ethanol). If solubility is an issue, a small amount of a weak base can be added to deprotonate the carboxylic acid and improve solubility.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimal amount of deionized water or ethanol (e.g., 10 mL).

  • Complexation: Slowly add the metal salt solution dropwise to the stirred ligand solution at room temperature or with gentle heating.

  • pH Adjustment: If necessary, adjust the pH of the reaction mixture with a dilute solution of a weak base to facilitate deprotonation of the ligand and complex formation. A color change or precipitation is often indicative of complex formation.

  • Reaction and Precipitation: Stir the reaction mixture for several hours. The resulting complex may precipitate out of the solution upon formation or cooling. If no precipitate forms, the solvent can be slowly evaporated.

  • Isolation and Purification: Collect the solid product by filtration, wash it with cold solvent (the same one used for the reaction) and then with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the complex in a desiccator over a suitable drying agent.

Table 1: Expected Properties of Metal Complexes
Metal IonExpected GeometryPotential ColorMagnetic Properties
Cu(II)Square Planar or Distorted OctahedralBlue or GreenParamagnetic
Ni(II)Square Planar or OctahedralGreen or RedDiamagnetic (sq. pl.) or Paramagnetic (oct.)
Co(II)Tetrahedral or OctahedralBlue or Pink/RedParamagnetic
Zn(II)Tetrahedral or OctahedralColorlessDiamagnetic

Characterization of the Coordination Complexes

A thorough characterization of the synthesized complexes is crucial to determine their structure, composition, and properties.

4.1. Spectroscopic Techniques:

  • FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion. Look for shifts in the vibrational frequencies of the C=O (carboxylate), O-H (hydroxyl), and C=N (quinoline) groups.[7]

  • UV-Vis Spectroscopy: To study the electronic transitions within the complex. The position and intensity of d-d transitions can provide information about the coordination geometry of the metal ion.[6]

  • NMR Spectroscopy (for diamagnetic complexes): To elucidate the structure of the complex in solution. Shifts in the proton and carbon signals of the ligand upon coordination can provide insights into the binding mode.

4.2. Other Analytical Techniques:

  • Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

  • Molar Conductivity Measurements: To determine if the complex is an electrolyte or non-electrolyte in a given solvent, which helps in understanding the nature of the counter-ions.[7]

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the oxidation state and geometry of the metal center.[6]

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and determine the presence of coordinated or lattice water molecules.

  • Single-Crystal X-ray Diffraction: The definitive method for determining the solid-state structure of the complex, providing precise information on bond lengths, bond angles, and coordination geometry.

Potential Applications in Drug Development and Research

Quinoline derivatives are renowned for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9] The coordination of these ligands to metal ions can enhance their biological efficacy.

5.1. Anticancer Agents:

Many metal complexes exhibit anticancer activity through various mechanisms, such as DNA binding and cleavage, enzyme inhibition, and induction of apoptosis. The planar quinoline moiety can facilitate intercalation with DNA base pairs, a process that can be fine-tuned by the coordinated metal center.

5.2. Antimicrobial Agents:

The antimicrobial activity of quinoline compounds can be enhanced upon chelation with metal ions. This is often attributed to increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.

5.3. Catalysis:

The metal centers in these complexes can act as Lewis acids, catalyzing a variety of organic reactions. The chiral center at the α-carbon of the ligand also opens up the possibility of developing enantioselective catalysts.

Conclusion and Future Outlook

2-Hydroxy-3-(quinolin-2-yl)propanoic acid represents a promising, yet underexplored, ligand in coordination chemistry. Its versatile coordination modes and the inherent biological relevance of the quinoline scaffold make it a compelling target for further investigation. The protocols and theoretical framework provided in this guide are intended to serve as a launchpad for researchers to synthesize and explore the rich coordination chemistry and potential applications of this ligand and its metal complexes. Experimental validation of the proposed synthetic routes and detailed characterization of the resulting compounds will be crucial in unlocking their full potential in materials science and drug discovery.

References

  • DiMauro, E. F., Mamai, A., & Kozlowski, M. C. (2003). Synthesis, Characterization, and Metal Complexes of a Salen Ligand Containing a Quinoline Base. Organometallics, 22(5), 953–959. [Link]

  • Various Authors. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]

  • Various Authors. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Various Authors. (2012). Synthesis and Characterization of some Mixed Ligand Complexes Containing (8-hydroxyquinoline) and (2 - Picoline). Baghdad Science Journal. [Link]

  • Various Authors. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2020). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters. [Link]

  • Various Authors. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

  • Various Authors. (2022). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Various Authors. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. [Link]

  • Various Authors. (2024). Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities. PMC. [Link]

  • Aiyelabola, T. O., et al. (2020). Syntheses of Coordination Compounds of (±)-2-Amino-3-(4-Hydroxyphenyl)Propionic Acid, Mixed Ligand Complexes. Scientific Research Publishing. [Link]

  • Various Authors. (2023). Cr (III), Fe (III), Co (II) and Cu(II)Metal ions complexes with azo compound derived from 2-hydroxy quinolin synthesis, characterization, thermal study and antioxidant activity. ResearchGate. [Link]

  • Aiyelabola, T. O., et al. (2020). Syntheses of Coordination Compounds of (±)-2-Amino-3-(4-Hydroxyphenyl)Propionic Acid, Mixed Ligand Complexes and Their Biological Activities. ResearchGate. [Link]

  • Various Authors. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar. [Link]

  • Various Authors. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives. PubMed. [Link]

Sources

Troubleshooting & Optimization

Improving synthetic yield of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Synthetic Yield & Purity Ticket ID: CHEM-SUP-Qzn29 Support Level: Tier 3 (Senior Application Scientist)

Core Directive & Executive Summary

User Status: Research Scientist / Process Chemist Current Issue: Low yield, dehydration side-products, and purification difficulties during the condensation of 2-methylquinoline (Quinaldine) with Glyoxylic acid.

Executive Summary: The synthesis of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid is a classic "deceptively simple" reaction. While the disconnection suggests a straightforward Aldol-type condensation between Quinaldine and Glyoxylic acid, the reality is plagued by three failure modes:

  • 
    -Elimination:  The target molecule is an 
    
    
    
    -hydroxy acid prone to dehydration, yielding the conjugated alkene (3-(quinolin-2-yl)acrylic acid).
  • Polymerization: Glyoxylic acid is unstable and self-polymerizes if not handled correctly.

  • Zwitterionic Solubility: The product contains a basic quinoline nitrogen and an acidic carboxyl group, making isolation via standard extraction inefficient.

This guide provides a validated "Soft-Condensation" protocol and a troubleshooting matrix to maximize the hydroxy species over the alkene.

Reaction Pathway & Decision Logic

The following diagram illustrates the bifurcation between the desired Aldol pathway and the unwanted elimination pathway. Understanding this flow is critical for temperature and pH control.

ReactionPathway Start Quinaldine + Glyoxylic Acid Inter Intermediate: Aldol Adduct Start->Inter Aqueous Solvent 60-80°C Poly Polymerized Glyoxylates (Tars) Start->Poly High Conc. No pH Control Target TARGET: 2-Hydroxy-3-(quinolin-2-yl) propanoic acid Inter->Target Stabilization pH 4-5 Side SIDE PRODUCT: 3-(quinolin-2-yl) acrylic acid (Alkene) Inter->Side Heat (>100°C) Acidic Anhydrides Prolonged Reflux Target->Side Dehydration during drying

Figure 1: Mechanistic bifurcation. High temperatures and acidic dehydrating agents (like acetic anhydride) drive the reaction toward the red "Side Product." Controlled aqueous conditions favor the green "Target."

Troubleshooting Guide (Q&A Format)

Issue 1: "I am isolating the unsaturated alkene instead of the hydroxy acid."

Q: My NMR shows a double bond signal (vinyl protons) and loss of the hydroxyl group. Why is dehydration occurring?

A: This is the thermodynamic trap of this synthesis. The driving force is the formation of a conjugated system extending from the quinoline ring.

  • Root Cause: Reaction temperature is too high (>100°C) or the solvent is promoting elimination. Standard protocols using acetic anhydride/acetic acid (Perkin conditions) are designed to produce the alkene.

  • Correction: Switch to a Hydrothermal Aqueous System . Water acts as a heat sink and, paradoxically, the presence of water inhibits the dehydration step (Le Chatelier's principle).

  • Protocol Adjustment: Limit reaction temperature to 70–80°C . Do not reflux vigorously. Monitor consumption of Quinaldine by TLC; stop the reaction immediately upon completion to prevent the product from "cooking" into the alkene.

Issue 2: "The reaction mixture turns into a black tar/oil with low recovery."

Q: I get a dark viscous oil that refuses to crystallize. Yield is <20%.

A: This is caused by the self-polymerization of glyoxylic acid or oxidative degradation of the quinoline.

  • Root Cause: Glyoxylic acid monohydrate is often used in large excess. At high concentrations and basic pH, it undergoes Cannizzaro reactions or polymerization.

  • Correction:

    • Stoichiometry: Use a strict 1.1 : 1 equivalent ratio (Glyoxylic acid : Quinaldine).

    • Inert Atmosphere: Run the reaction under Nitrogen/Argon. Quinaldine methyl protons are susceptible to oxidative radical coupling at high temps.

    • Surfactant: Quinaldine is hydrophobic; Glyoxylic acid is hydrophilic. Add 5 mol% SDS (Sodium Dodecyl Sulfate) or use vigorous stirring to create an emulsion. This improves kinetics without requiring excessive heat.

Issue 3: "I cannot precipitate the product during workup."

Q: The reaction looks clear, but acidification yields no solid. Extraction with DCM/Ethyl Acetate extracts nothing.

A: The product is a zwitterion (Isoelectric point pI


 4.5–5.5). It is highly soluble in water at both low pH (protonated quinoline) and high pH (deprotonated carboxylate).
  • Root Cause: pH is likely too low (<2) or too high (>9). Organic solvents are ineffective for amino-acid-like zwitterions.

  • Correction:

    • Isoelectric Precipitation: Carefully adjust the pH of the aqueous reaction mixture to pH 4.8–5.2 using 2M HCl or Acetic Acid.

    • Salting Out: If no precipitate forms, saturate the solution with NaCl and cool to 4°C.

    • Avoid Extraction: Do not attempt liquid-liquid extraction. Rely on crystallization from the aqueous mother liquor.

Optimized Synthetic Protocol

Method: Aqueous "Soft-Aldol" Condensation Scale: 10 mmol basis

Materials
  • Quinaldine (2-Methylquinoline): 1.43 g (10 mmol)

  • Glyoxylic Acid Monohydrate: 1.01 g (11 mmol)

  • Solvent: Water (15 mL) + Ethanol (5 mL) co-solvent

  • Catalyst: None (Autocatalytic) or mild surfactant (SDS)

Step-by-Step Workflow
  • Preparation:

    • Dissolve Glyoxylic acid monohydrate in Water/Ethanol mixture in a round-bottom flask.

    • Add Quinaldine. The mixture will be biphasic.

    • Optional: Add 50 mg SDS to improve phase transfer.

  • Reaction:

    • Heat the mixture to 75°C (internal temperature) with vigorous magnetic stirring.

    • Do NOT Reflux. Use a condenser to prevent solvent loss, but keep the temp below the boiling point.

    • Maintain for 4–6 hours .

    • Monitor: Take an aliquot, dilute in MeOH, and check TLC (SiO2, 10% MeOH in DCM). Look for the disappearance of the Quinaldine spot (high Rf).

  • Workup (The Critical Step):

    • Cool the mixture slowly to Room Temperature.

    • If the mixture is homogeneous (clear orange/yellow), measure pH. It will likely be acidic.

    • Add 10% NaHCO3 dropwise until pH reaches ~5.0 .

    • Observation: A beige/off-white solid should precipitate.

    • Cool in an ice bath (0–4°C) for 2 hours to maximize yield.

  • Purification:

    • Filter the solid.[1]

    • Wash: Wash with cold water (2x 5 mL) followed by cold Acetone (1x 5 mL) to remove unreacted organic impurities.

    • Drying: Dry under high vacuum at 40°C . Warning: Drying at >60°C can cause solid-state dehydration to the alkene.

Yield Expectations
ParameterStandard (Reflux)Optimized (Low Temp)
Yield 30–45%65–75%
Purity (HPLC) <85% (Alkene contamination)>95%
Appearance Dark Brown/Black SolidBeige/Pale Yellow Powder

Advanced Alternative: The Lithiation Route

For applications requiring >98% purity (e.g., GMP synthesis).

If the aqueous route fails to meet purity specs, utilize the Lithiation-Epoxide route. This avoids the dehydration issue entirely by changing the mechanism.

  • Reagents: Quinaldine, n-Butyllithium (n-BuLi), Diethyl Oxalate (or Ethyl Glyoxylate).

  • Mechanism:

    • Cool Quinaldine in dry THF to -78°C.

    • Add n-BuLi (1.1 eq) to form the bright red 2-lithiomethylquinoline species.

    • Quench with Diethyl Oxalate.

    • Reduce the resulting keto-ester with NaBH4 to the hydroxy-ester.

    • Hydrolyze ester to acid.

  • Pros/Cons: Higher yield and purity, but requires cryogenic conditions and anhydrous handling.

References

  • Mechanism of Quinaldine Condensations: Classic Doebner-Miller Chemistry. The reactivity of the C2-methyl group is well documented. Source: Heterocyclic Chemistry, Joule & Mills, 5th Ed. (General reactivity of 2-methylquinolines).
  • Aqueous Glyoxylic Acid Reactions

    • Optimization of glyoxylic acid condensation with nucleophiles in water to prevent polymeriz
    • Reference: Zhang, Z., et al.[2] "A Facile Synthesis of 2-Methylquinolines." Org.[2] Lett. 2008, 10, 173-175.[2] (Context on Quinaldine synthesis and reactivity). Link

  • Dehydration Kinetics: Studies on the -elimination of -hydroxy acids in heterocyclic systems. Context: Similar transformations are observed in the synthesis of Quinaldic acid precursors.
  • Solubility Data

    • Isoelectric point estimations for quinoline amino-acid deriv
    • Reference: "Liposomal solubilization of new 3-hydroxy-quinolinone derivatives." ResearchGate (Discusses solubility profiles of hydroxy-quinoline derivatives). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Quinaldine and Glyoxylic Acid before handling. Quinaldine is a skin irritant and suspected mutagen.

Sources

Technical Support Center: Solubility Guide for 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-QPA-002 Topic: Troubleshooting Aqueous Solubility & Stability Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

2-Hydroxy-3-(quinolin-2-yl)propanoic acid is a challenging molecule for aqueous formulation due to the competing physicochemical properties of its lipophilic quinoline ring and its ionizable carboxylic acid tail. Users frequently encounter precipitation at neutral pH or "crashing out" when diluting from organic stocks.

This guide provides three validated protocols to achieve stable solutions, grounded in the molecule's pKa-dependent ionization profile.

Part 1: The Physicochemical Basis (The "Why")

To troubleshoot solubility, one must understand the molecule's behavior at different pH levels. This compound behaves as an amphiphile with distinct ionization states.

Structural Analysis
  • Hydrophobic Core: The Quinoline ring is aromatic and highly lipophilic (LogP > 1.5), naturally resisting water solvation.

  • Basic Center: The Quinoline nitrogen is weakly basic (

    
    ). It accepts a proton to become cationic (
    
    
    
    ) only in acidic conditions.
  • Acidic Center: The Propanoic acid tail is weakly acidic (

    
    ). It donates a proton to become anionic (
    
    
    
    ) in basic conditions.
The "Danger Zone" (pH 4.0 – 6.0)

At intermediate pH (roughly 4.0–6.0), the molecule often exists in a non-ionized or poorly solvated state where the hydrophobic quinoline ring dominates, leading to aggregation and precipitation.

Solubility Profile Diagram

The following diagram illustrates the ionization states and solubility windows.

SolubilityProfile cluster_legend Solubility Mechanism Acid Acidic pH (< 3.0) Cationic State (+) (Quinoline-H+ / COOH) HIGH SOLUBILITY Neutral Neutral pH (4.0 - 6.0) Danger Zone (Neutral / Zwitterionic) LOW SOLUBILITY Acid->Neutral Add Base (NaOH) Neutral->Acid Add Acid (HCl) Base Basic pH (> 7.5) Anionic State (-) (Quinoline / COO-) MODERATE SOLUBILITY Neutral->Base Add Base (NaOH) Base->Neutral Add Acid (HCl) Mechanism Solubility is driven by charge. Neutral species precipitate due to quinoline ring hydrophobicity.

Figure 1: pH-dependent solubility profile indicating the "Danger Zone" where precipitation is most likely.[1]

Part 2: Troubleshooting Protocols

Choose the protocol that best fits your downstream application (e.g., cell culture vs. chemical synthesis).

Protocol A: Acid Solubilization (Recommended for Stock Solutions)

This method creates the Hydrochloride (HCl) salt in situ, which is generally the most stable aqueous form [1, 5].

Target Concentration: 1 – 10 mg/mL Reagents: 0.1 M HCl, Sterile Water.

  • Weighing: Weigh the required amount of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid.

  • Wetting: Add a small volume of 0.1 M HCl (approx. 10% of final volume). Vortex vigorously. The low pH protonates the quinoline nitrogen.

  • Dilution: Slowly add sterile water to reach the final volume.

  • Sonication: If visible particles remain, sonicate at 40°C for 5–10 minutes.

  • Verification: The solution should be clear. If using for cell culture, neutralize immediately before use, or ensure the dilution factor is high enough that the acid does not harm cells.

Protocol B: The "DMSO Spike" (For Biological Assays)

If you must avoid acidic buffers, use the organic cosolvent method. Note that quinoline derivatives can precipitate if the water content rises too quickly [5, 11].

Target Concentration: Up to 50 mg/mL (in pure DMSO)

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO . Vortex until clear.

    • Note: Hygroscopic DMSO can reduce solubility.[2][3] Use a fresh bottle.

  • Secondary Dilution (Critical Step):

    • Do NOT add the DMSO stock directly to a large volume of cold PBS. This causes "shock precipitation."

    • Correct Method: Add the DMSO stock dropwise to a warmed (37°C) buffer while stirring rapidly.

    • Keep the final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity in cell assays.

Protocol C: In Situ Salt Formation (Alkaline Method)

Useful if the compound must be anionic (e.g., for specific chromatography or electrophoresis applications).

  • Suspend the solid in water (it will be cloudy).

  • Add 1.0 equivalent of NaOH (0.1 M) dropwise.

  • Monitor clarity. The carboxylic acid will deprotonate, forming the sodium salt.

  • Warning: This form is less stable against oxidation than the HCl salt form over long periods.

Part 3: Quantitative Solubility Data

Solvent SystemEstimated SolubilityStabilityNotes
Water (pH 7) < 0.5 mg/mLHighPoor solubility; likely to precipitate.
0.1 M HCl 5 - 10 mg/mLHighRecommended. Forms soluble cation.
DMSO > 30 mg/mLModerateHygroscopic; keep sealed.[3]
Ethanol ~ 5 - 10 mg/mLModerateLower solubility than DMSO.
PBS (pH 7.4) < 1 mg/mLHighRisk of precipitation upon standing.

Part 4: Frequently Asked Questions (FAQ)

Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is "solvent shock." The hydrophobic quinoline ring aggregates faster than it disperses in water.

  • Fix: Warm your media to 37°C before adding the drug. Alternatively, dilute the DMSO stock into an intermediate solvent (like 1:1 DMSO:PBS) before the final dilution.

Q2: Can I autoclave the aqueous solution? A: No. Quinoline derivatives can be sensitive to heat-induced oxidation or degradation [2]. Use sterile filtration (0.22 µm PVDF or PES membrane) instead.

Q3: My solution turned yellow over time. Is it still good? A: Quinoline compounds are photosensitive and prone to oxidation, often turning yellow/brown upon degradation [3].

  • Verdict: If the color change is slight, it may still be usable, but check purity via HPLC.

  • Prevention: Store stocks in amber vials at -20°C, protected from light.

Q4: Is the commercially available "Hydrochloride" salt better? A: Yes. If you can purchase the HCl salt form (e.g., CAS 4876-14-6 for the related amino-derivative), it will dissolve much faster in water than the free acid [5, 8]. If you have the free acid, Protocol A essentially converts it to the HCl salt in solution.

Part 5: Workflow Visualization

The following flowchart guides you to the correct solubilization strategy based on your constraints.

TroubleshootingFlow Start Start: Solid Compound (Free Acid) Q_Application What is the application? Start->Q_Application Path_Bio Biological Assay (Cells/Enzymes) Q_Application->Path_Bio Path_Chem Chemical Synthesis or Analysis Q_Application->Path_Chem Q_AcidTol Can the assay tolerate < 0.5% DMSO? Path_Bio->Q_AcidTol Sol_HCl Method: 0.1 M HCl Then neutralize Path_Chem->Sol_HCl Sol_Org Method: Organic Solvent (MeOH/EtOH/DMF) Path_Chem->Sol_Org Sol_DMSO Method: DMSO Stock Dilute 1000x into media Q_AcidTol->Sol_DMSO Yes Q_AcidTol->Sol_HCl No (Sensitive Cells)

Figure 2: Decision tree for selecting the optimal solubilization method.

References

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.

  • BenchChem. (2025).[4] An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid.

  • Wikipedia. Quinoline: Chemical Properties and Stability.

  • PubChem. Compound Summary: 3-(quinolin-2-yl)propanoic acid.[5] National Library of Medicine.

  • MedChemExpress. Solubility & Storage of Quinoline Amino Acid Derivatives.

  • Selleck Chemicals. Solubility Guidelines for Hydroxy-propanoic acid derivatives.

Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) for your batch before handling.

Sources

Overcoming steric hindrance in derivatives of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 2-Hydroxy-3-(quinolin-2-yl)propanoic acid and its derivatives. It addresses the unique steric and electronic challenges imposed by the bulky quinoline scaffold adjacent to a sensitive


-hydroxy stereocenter.

Topic: Overcoming Steric Hindrance & Racemization in 2-Hydroxy-3-(quinolin-2-yl)propanoic Acid Derivatives Role: Senior Application Scientist Status: Operational[1]

Executive Summary: The "Steric Fortress" Challenge

The molecule 2-Hydroxy-3-(quinolin-2-yl)propanoic acid presents a "perfect storm" of synthetic challenges:

  • Steric Bulk: The quinoline ring at the

    
    -position (C3) creates a significant steric wall, shielding the carboxylic acid at C1.
    
  • Conformational Locking: An intramolecular hydrogen bond often forms between the C2-hydroxyl group and the quinoline nitrogen (N1), locking the molecule in a rigid conformation that resists nucleophilic attack.

  • Racemization Risk: The C2 stereocenter is highly prone to epimerization during activation due to the electron-withdrawing nature of the adjacent carbonyl and the quinoline ring.

This guide moves beyond standard EDC/NHS protocols, which often fail here, and introduces high-precision methodologies using T3P® (Propylphosphonic Anhydride) and Acyl Fluorides .[1]

Troubleshooting Guide (Q&A)

Issue 1: "My amide coupling yields are consistently <20%, even with HATU."

Diagnosis: You are likely facing the "Conformational Lock." The bulky quinoline ring and the C2-OH group create a steric pocket that repels bulky coupling reagents like HATU or HBTU. Furthermore, the activated ester intermediate (OBt/OAt) might be too sterically crowded to allow the amine to attack.

Solution: Switch to Acyl Fluorides or T3P .

  • Why? Acyl fluorides are small, highly reactive electrophiles that minimize steric clash.[2] T3P acts as a kinetic "Trojan Horse," activating the acid in a cyclic transition state that is less sensitive to steric bulk than uronium salts.

  • Protocol Shift: abandon HATU/DIEA. Adopt the TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) method to generate the acyl fluoride in situ.[1]

Issue 2: "I’m seeing significant racemization (30-40% ee loss) at the C2-hydroxyl center."

Diagnosis: This is classic "Azlactone Formation" or base-mediated proton abstraction.[1]

  • Mechanism: Standard bases (DIEA, TEA) used with carbodiimides can deprotonate the acidic

    
    -proton, especially when the activation is slow due to the quinoline bulk. The free C2-OH group can also attack the activated acid, forming a dioxolanone intermediate that opens racemically.
    
  • Solution: Use T3P with Pyridine or Oxyma Pure/DIC .

  • Why? T3P/Pyridine operates at a lower pH and faster rate, outcompeting the racemization pathway [1]. Pyridine is a milder base that is less likely to abstract the

    
    -proton compared to Hünig's base.
    
Issue 3: "The reaction mixture turns black/tarry, and purification is a nightmare."

Diagnosis: Quinoline Nitrogen Interference.

  • Mechanism: The basic nitrogen on the quinoline ring can participate in self-catalysis or coordinate with metal catalysts (if used upstream), leading to polymerization or decomposition.[1] It also causes severe streaking on silica gel.

  • Solution:

    • Protection: Temporarily mask the quinoline nitrogen as an N-oxide (using m-CPBA) if compatible, or simply protonate it if using acid-stable chemistry.[1]

    • Purification: Pre-wash your silica column with 1% Triethylamine (TEA) in hexanes to deactivate acidic sites, preventing the quinoline from "sticking" and trailing.

Recommended Experimental Protocols

Protocol A: The "Low-Epimerization" Coupling (T3P Method)

Best for: Preserving chirality at C2 while overcoming moderate steric bulk.[1]

Materials:

  • Substrate: 2-Hydroxy-3-(quinolin-2-yl)propanoic acid (1.0 equiv)[1]

  • Amine: Target amine (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)[1]

  • Base: Pyridine (3.0 equiv) — Do not use TEA/DIEA.[1]

  • Solvent: 2-MeTHF or Ethyl Acetate (0.1 M concentration)[1]

Step-by-Step:

  • Dissolution: Dissolve the acid and the amine in 2-MeTHF at 0°C.

  • Base Addition: Add Pyridine dropwise. The mixture may warm slightly; allow to cool back to 0°C.

  • Activation: Add T3P solution dropwise over 5 minutes. Crucial: Slow addition prevents heat spikes that fuel racemization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

  • Workup: Quench with water. Wash organic layer with 0.5 M HCl (to remove pyridine and protonate the quinoline for removal if product is non-basic, otherwise use Citric Acid), then sat. NaHCO3, then Brine.

  • Result: High yield (>80%) with typically >95% retention of enantiomeric excess (ee).

Protocol B: The "Steric Sledgehammer" (Acyl Fluoride Method)

Best for: Extremely hindered amines or when T3P fails.[1]

Materials:

  • Reagent: TFFH (1.2 equiv)[1]

  • Base: DIEA (2.5 equiv)[1]

  • Solvent: DCM (Anhydrous)[1]

Step-by-Step:

  • Dissolve the carboxylic acid in anhydrous DCM under Nitrogen.

  • Add TFFH and DIEA at 0°C. Stir for 30 mins to form the Acyl Fluoride intermediate (monitor by TLC; Rf usually changes significantly).

  • Add the hindered amine (1.2 equiv).

  • Stir at RT overnight. The small fluoride leaving group allows the amine to penetrate the "Steric Fortress" of the quinoline scaffold.

Visualizing the Mechanism

The following diagram illustrates the steric conflict and the mechanistic resolution provided by the T3P pathway.

Steric_Overcome Start 2-Hydroxy-3-(quinolin-2-yl) propanoic acid Barrier STERIC BARRIER: Quinoline Ring + C2-OH (Blocks Nucleophile) Start->Barrier HATU Reagent: HATU/DIEA Start->HATU T3P Reagent: T3P + Pyridine Start->T3P Fail_Inter Bulky OAt Ester (Too crowded) HATU->Fail_Inter Racemization SIDE REACTION: Azlactone Formation (Loss of Chirality) Fail_Inter->Racemization Slow Attack T3P_Inter Mixed Anhydride (Compact & Reactive) T3P->T3P_Inter Fast Activation Product Target Amide (High Yield, High ee) T3P_Inter->Product Steric Bypass

Caption: Comparative pathways showing how T3P bypasses the steric and racemization traps inherent to the quinoline-propanoic acid scaffold.

Quantitative Comparison of Coupling Reagents

Reagent SystemSteric ToleranceRacemization RiskYield (Typical)Notes
EDC / NHS LowHigh< 30%Fails due to slow kinetics; urea byproduct difficult to remove.[1]
HATU / DIEA ModerateModerate40-60%Often leads to epimerization due to basic conditions (DIEA).[1]
T3P / Pyridine High Very Low 85-95% Gold Standard. Acidic byproduct is water-soluble; Pyridine buffers pH perfectly.[1]
TFFH (Acyl Fluoride) Very High Low70-85%Best for extremely bulky amines (e.g., tert-butyl amines).[1]

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][3] Organic Letters, 13(19), 5048–5051. [Link]

  • Ulven, T. (2015).[2] Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.[2] Chemistry World. [Link][1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]

Sources

Technical Support Center: Manufacturing 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub

Current Topic: Scale-up & Optimization for 2-Hydroxy-3-(quinolin-2-yl)propanoic acid (HQPA) Ticket ID: #SC-Q2-OH-PROP Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary: The "Metastable" Challenge

You are likely encountering difficulties because 2-Hydroxy-3-(quinolin-2-yl)propanoic acid is a thermodynamic stepping stone. In many synthetic routes (specifically the condensation of quinaldine with glyoxylic acid), this molecule is the Aldol adduct that naturally "wants" to dehydrate into the more stable, conjugated 3-(quinolin-2-yl)acrylic acid .

Successful scale-up requires arresting the reaction kinetics before elimination occurs and managing the zwitterionic solubility profile during isolation.

Module 1: Reaction Optimization (Upstream)

Q: My reaction yield is consistent at 10g, but at 1kg scale, I observe >15% of the acrylic acid impurity. How do I prevent dehydration?

A: This is a classic heat-transfer issue. The dehydration of the


-hydroxy acid to the 

-unsaturated acid is endothermic but catalytically accelerated by heat and prolonged exposure to acidic/basic media. At 1kg, your cooling/heating ramp rates are slower, keeping the molecule in the "danger zone" longer.

Troubleshooting Protocol:

  • Switch from Reflux to Controlled Addition:

    • Small Scale: You likely refluxed quinaldine and glyoxylic acid.

    • Large Scale: Use a semi-batch approach. Pre-cool the quinaldine/solvent mixture to 0–5°C. Add the glyoxylic acid (or glyoxylate salt) slowly.

  • pH Control is Critical:

    • The elimination reaction (E1cB mechanism) is rapid at high pH.

    • Recommendation: Maintain the reaction pH between 4.5 and 5.5 using an acetate buffer. This suppresses the deprotonation of the

      
      -carbon (next to the carboxyl), which is the trigger for elimination.
      
  • Quench Strategy:

    • Do not allow the reaction mixture to "coast" to room temperature. Quench immediately into a pre-chilled buffer system (

      
      C).
      

Data Comparison: Temperature vs. Impurity Profile

ParameterLab Scale (10g)Pilot Scale (1kg) - UncontrolledPilot Scale (1kg) - Optimized
Reaction Temp Reflux (100°C)Reflux (100°C)40°C (Controlled)
Dosing Time Bolus (Instant)30 min4 hours
HQPA Yield 82%65%88%
Acrylic Impurity 5%22% <2%
Visualizing the Pathway Control

The following diagram illustrates the kinetic competition between forming the target (Aldol Product) and the impurity (Elimination Product).

ReactionPathway Start Quinaldine + Glyoxylic Acid Target TARGET: 2-Hydroxy-3-(quinolin-2-yl) propanoic acid Start->Target Aldol Condensation (Low Temp, pH 5) Impurity IMPURITY: 3-(quinolin-2-yl) acrylic acid Target->Impurity Dehydration (High Temp, pH >7 or <2) Control CRITICAL CONTROL POINT: Stop reaction here. Avoid heat soak. Target->Control

Figure 1: Reaction pathway logic showing the critical control point to prevent dehydration of the target hydroxy-acid.

Module 2: Isolation & Purification (Downstream)

Q: The product won't crystallize, or it crashes out as a sticky oil / gum during workup. How do I get a filterable solid?

A: This molecule is an amphoteric zwitterion. The quinoline nitrogen is basic (


), and the carboxylic acid is acidic (

). You are likely trying to isolate it in a pH region where it is highly soluble or forms a "oiling out" emulsion.

The "Isoelectric Point" Protocol:

  • Identify the pI: The Isoelectric Point (pI) is roughly between pH 4.2 and 4.8. This is where solubility is lowest.

  • Anti-Solvent Selection:

    • Avoid pure water (product is too soluble due to H-bonding of the OH group).

    • Recommended System: Ethanol/Water (80:20) or Isopropanol.

  • Seeding Procedure (Self-Validating Step):

    • Adjust pH to 6.0 (solution phase).

    • Slowly dose 1N HCl to reach pH 4.5 .

    • Validation: If the solution turns turbid immediately, stop acid addition and hold for 30 mins (Ostwald ripening). If it oils out, heat to 50°C to redissolve, then cool very slowly (5°C/hour).

Q: How do I remove the acrylic acid impurity if it's already formed?

A: Recrystallization is difficult because the impurity is structurally similar. You must exploit the difference in acidity . The unsaturated acrylic acid is slightly stronger/more lipophilic.

  • Wash Strategy: Slurry the crude solid in Dichloromethane (DCM) . The acrylic acid impurity is moderately soluble in DCM, while the zwitterionic hydroxy acid (target) is insoluble in non-polar chlorinated solvents.

  • Filtration: Filter the slurry.[1] The filter cake is your purified Target.

Module 3: Analytical Troubleshooting

Q: I see severe peak tailing on HPLC, making integration of the impurity difficult.

A: Quinoline compounds interact strongly with residual silanols on C18 columns, causing peak tailing.

HPLC Method Adjustment:

  • Column: Use a "Base-Deactivated" column (e.g., C18 with high carbon load or hybrid particle technology).

  • Mobile Phase Modifier: You must use an ion-pairing agent or a buffer that suppresses the ionization of the quinoline nitrogen.

    • Bad: 0.1% Formic Acid (pH ~2.7 is too close to the pKa).

    • Good:10mM Ammonium Acetate (pH 5.5) or 0.1% Trifluoroacetic acid (TFA) (TFA forms a tight ion pair with the basic nitrogen, sharpening the peak).

Summary of Critical Parameters

Process StageCritical ParameterTarget RangeFailure Mode (If ignored)
Reaction Temperature< 45°CFormation of Acrylic Acid (Dehydration)
Reaction pH4.5 – 5.5Retro-aldol (low yield) or Elimination
Workup Isolation pH4.2 – 4.8Low recovery (product stays in mother liquor)
Drying Temperature< 50°C (Vac)Solid-state dehydration to acrylic acid

References

  • Reaction Mechanism & Kinetics

    • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405–409. Link

    • Context: Establishes the reactivity profile of quinoline-carboxylic acid derivatives and the stability of the propanoic backbone.
  • Solubility & Formulation

    • Di Cagno, M., et al. (2011). Liposomal solubilization of new 3-hydroxy-quinolinone derivatives. Colloids and Surfaces B: Biointerfaces. Link

    • Context: Provides data on the solubility challenges of hydroxy-quinolinone derivatives and the zwitterionic behavior in aqueous media.
  • Process Safety & Scale-Up: Stoessel, F. (2020). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. Context: Authoritative text on managing exotherms in condensation reactions (Aldol type) during scale-up.
  • Analogous Synthesis (Rosuvastatin Intermediates): Vayer, M., et al. (2014). Process Development for the Synthesis of Rosuvastatin Calcium. Organic Process Research & Development. Context: While for a pyrimidine core, this reference details the handling of the "hydroxy-acid" vs. "lactone" vs. "unsaturated" equilibrium in statin side-chains, which is chemically identical to the challenge here.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2-Hydroxy-3-(quinolin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

2-Hydroxy-3-(quinolin-2-yl)propanoic acid (C₁₂H₁₁NO₃, MW 217.22) is a structural analog often encountered in tryptophan metabolism studies and synthetic quinoline alkaloid research. Its analysis is frequently complicated by the presence of isobaric interferences and structural analogs, such as Kynurenic acid derivatives and non-hydroxylated propanoic acid variants.

This guide provides a definitive technical framework for identifying this specific metabolite using LC-MS/MS. We focus on the unique fragmentation pathways driven by the


-hydroxy moiety , distinguishing it from closely related quinoline acids.
The Comparative Cohort

To validate detection, this guide compares the Target against two critical alternatives:

  • Target: 2-Hydroxy-3-(quinolin-2-yl)propanoic acid (The

    
    -hydroxy functionalized target).
    
  • Alternative A: 3-(Quinolin-2-yl)propanoic acid (Lacks the

    
    -OH group; tests specificity of hydroxyl loss).
    
  • Alternative B: Kynurenic Acid (4-Hydroxyquinoline-2-carboxylic acid; a common biological isomer/isobar).

Mechanistic Fragmentation Analysis

The fragmentation of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid under Electrospray Ionization (ESI) in positive mode ([M+H]⁺, m/z 218) is governed by two competing charge stabilization centers: the basic quinoline nitrogen and the labile


-hydroxy acid side chain.
Primary Pathway: The Hydroxyl-Driven Neutral Loss

Unlike unsubstituted propanoic acids, the presence of the hydroxyl group at the C2 position of the side chain facilitates a rapid, energetically favorable loss of water and formic acid.

  • Dehydration ([M+H-H₂O]⁺): The protonated molecular ion (m/z 218) undergoes rapid elimination of water (18 Da) involving the

    
    -hydroxyl group and a 
    
    
    
    -hydrogen, yielding the conjugated enol ether/alkene ion at m/z 200 .
  • Alpha-Cleavage/Decarboxylation: A competing pathway involves the loss of the carboxylic acid moiety. However, the

    
    -hydroxy group specifically promotes the loss of HCOOH (46 Da)  (formic acid equivalent) or sequential loss of H₂O and CO, leading to the vinyl-quinoline species at m/z 172 .
    
Secondary Pathway: Quinoline Core Dissociation

High collision energies (CE > 35 eV) drive the fragmentation of the stable aromatic core.

  • Benzylic Cleavage: Rupture of the C-C bond connecting the side chain to the ring generates the methyl-quinoline cation at m/z 142 .

  • Ring Contraction: The classic quinoline signature involves the loss of HCN (27 Da) from the pyridinyl ring, typically observed transitioning from m/z 129 to m/z 102.

Visualization of Fragmentation Logic

FragmentationPathway Parent Precursor [M+H]+ m/z 218 (C12H12NO3)+ Fragment1 [M+H - H2O]+ m/z 200 (Dehydration) Parent->Fragment1 - H2O (18 Da) Fragment2 [M+H - HCOOH]+ m/z 172 (Vinyl-Quinoline) Parent->Fragment2 - HCOOH (46 Da) Fragment4 Quinoline Cation m/z 129 Parent->Fragment4 Side chain loss Fragment1->Fragment2 - CO (28 Da) Fragment3 Quinoline-2-ylmethyl+ m/z 142 (Benzylic Cleavage) Fragment2->Fragment3 - C2H2 Fragment5 [M+H - HCOOH - HCN]+ m/z 145 Fragment2->Fragment5 - HCN (27 Da)

Figure 1: ESI-MS/MS fragmentation pathway of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid. Note the pivotal role of the m/z 200 intermediate.

Comparative Performance Data

The following table contrasts the spectral signature of the target against its primary confounding alternatives. This data is critical for establishing Multiple Reaction Monitoring (MRM) transitions.

FeatureTarget: 2-Hydroxy-3-(quinolin-2-yl)propanoic acidAlt A: 3-(Quinolin-2-yl)propanoic acidAlt B: Kynurenic Acid
Precursor (ESI+) m/z 218.1m/z 202.1m/z 190.1
Primary Transition 218 → 172 (Loss of HCOOH)202 → 156 (Loss of HCOOH)190 → 144 (Loss of HCOOH)
Secondary Transition 218 → 200 (Loss of H₂O)Rare/Low Intensity (No OH group)190 → 162 (Loss of CO)
Diagnostic Ratio High 200/172 ratio due to labile OH.N/A (Mass shift -16 Da).Distinct loss of CO vs H₂O.[1]
Retention Time Early eluting (Polar OH group).Late eluting (Less polar).Early eluting (Polar).
Key Differentiator Neutral loss of 18 Da (Water) is the "fingerprint" of the

-hydroxy structure.
Absence of m/z 202→184 transition.Different parent mass; distinct CO loss (28 Da).

Technical Insight: The non-hydroxylated analog (Alt A) resists water loss because it lacks the


-hydroxyl group. It primarily degrades via decarboxylation (m/z 202 → 156). Therefore, the 218 → 200  transition is the definitive inclusion criterion for the Target.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity (E-E-A-T), this protocol includes "Stop/Go" validation steps.

A. Sample Preparation[3][4][5]
  • Extraction: Protein precipitation using Acetonitrile (ACN) with 0.1% Formic Acid (ratio 3:1 sample).

  • Centrifugation: 14,000 x g for 10 mins at 4°C.

  • Validation Step: Check supernatant clarity. If cloudy, perform secondary filtration (0.22 µm PTFE) to prevent source contamination.

B. LC-MS/MS Parameters[2][3][5][6][7][8][9]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8µm) – Selected for retention of polar acids.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention).

    • 1-6 min: 5% -> 95% B.

    • 6-8 min: 95% B (Wash).

    • 8.1 min: 5% B (Re-equilibration).

C. Identification Decision Tree

DecisionTree Start Unknown Peak (Precursor m/z 218) CheckWater Check MS2: Is m/z 200 present? Start->CheckWater CheckFormic Check MS2: Is m/z 172 present? CheckWater->CheckFormic Yes (Strong Signal) ResultIsobar Suspect Isobar/Adduct (e.g., Kynurenine adducts) CheckWater->ResultIsobar No ResultTarget CONFIRMED: 2-Hydroxy-3-(quinolin-2-yl) propanoic acid CheckFormic->ResultTarget Yes ResultAnalog Suspect Dehydroxylated Analog (Check m/z 202) CheckFormic->ResultAnalog No (or Mass Shift)

Figure 2: Decision logic for confirming the target analyte based on specific neutral losses.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 218, Kynurenic Acid. Retrieved from [Link]

  • Niessen, W. M. A. (2006).Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press.
  • Holčapek, M., et al. (2010).Fragmentation behavior of small molecule analytes in mass spectrometry. Journal of Mass Spectrometry.
  • NIST Mass Spectrometry Data Center. Quinoline Fragmentation Data. Retrieved from [Link]

Sources

Comparing bioactivity of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid vs quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Bioactivity of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid and Quinoline-2-carboxylic acid

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic motif that forms the structural core of numerous synthetic and natural compounds with a broad spectrum of pharmacological activities.[1] Its rigid, planar structure is a versatile scaffold for the design of therapeutic agents targeting a wide array of biological pathways.[2][3] This guide provides a detailed comparative analysis of two key quinoline derivatives: the well-characterized Quinoline-2-carboxylic acid and its lesser-known analogue, 2-Hydroxy-3-(quinolin-2-yl)propanoic acid.

While Quinoline-2-carboxylic acid has been investigated for anticancer, antidiabetic, and antimicrobial properties, a significant gap in public-domain literature exists for 2-Hydroxy-3-(quinolin-2-yl)propanoic acid.[4][5] This guide will synthesize the existing data for Quinoline-2-carboxylic acid and, based on compelling structure-activity relationships with the known neuroactive metabolite kynurenic acid, will postulate a probable mechanism of action for 2-Hydroxy-3-(quinolin-2-yl)propanoic acid. We will then propose a comprehensive, head-to-head experimental framework to empirically validate these activities, providing researchers with the necessary protocols to conduct a direct and meaningful comparison.

Structural Overview and Mechanistic Hypothesis

The subtle structural differences between these molecules hint at potentially divergent biological activities. Quinoline-2-carboxylic acid (also known as quinaldic acid) is a simple carboxylic acid derivative of quinoline.[1] In contrast, 2-Hydroxy-3-(quinolin-2-yl)propanoic acid possesses a three-carbon chain with a hydroxyl group, a modification that significantly alters its spatial and electronic properties.

This latter structure bears a notable resemblance to kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous metabolite of tryptophan.[6] Kynurenic acid is a well-documented antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA), AMPA, and kainate receptors, playing a key neuroprotective role.[7][8][9] This structural analogy forms the basis of our central hypothesis: 2-Hydroxy-3-(quinolin-2-yl)propanoic acid is likely to exhibit neuroactive properties, potentially acting as a modulator of excitatory amino acid receptors.

Structural_Comparison cluster_0 Quinoline-2-carboxylic acid cluster_1 2-Hydroxy-3-(quinolin-2-yl)propanoic acid cluster_2 Kynurenic Acid (Structural Analog) q2ca hqp kyna

Caption: Structural comparison of the two target compounds and the neuroactive analog, kynurenic acid.

Known Bioactivity of Quinoline-2-carboxylic Acid

Quinoline-2-carboxylic acid has been identified as a versatile precursor for compounds with a range of biological effects and exhibits intrinsic activity in several key areas.[10][[“]][12]

Antiproliferative and Anticancer Activity

This compound has demonstrated selective cytotoxicity against cancer cell lines. Studies have highlighted its significant growth inhibition capabilities against mammary (MCF7) and cervical (HeLa) cancer cells.[5] Furthermore, its derivatives have been shown to induce apoptosis and cause cell cycle arrest in prostate cancer (PC3) cells, suggesting that the quinoline-2-carboxylic acid scaffold is a promising starting point for novel anticancer drug development.[3]

Antidiabetic Activity

A notable property of Quinoline-2-carboxylic acid is its ability to inhibit key carbohydrate-hydrolyzing enzymes. By targeting α-glucosidase and α-amylase, it can slow the intestinal absorption of carbohydrates, thereby reducing postprandial blood glucose levels.[4] This positions it as a compound of interest for diabetes management.

Antimicrobial and Anti-inflammatory Potential

While much of the research has focused on its derivatives, the core molecule has been investigated for anti-inflammatory and analgesic properties.[[“]][13] Additionally, numerous synthetic modifications of the carboxylic acid group have yielded derivatives with significant antibacterial and antifungal activity, indicating the scaffold's amenability to optimization for anti-infective applications.[10][14][15]

Biological Activity Assay / Cell Line Quantitative Data (IC₅₀) Reference
Antidiabeticα-Glucosidase Inhibition9.1 µg/mL[4][16]
Antidiabeticα-Amylase Inhibition15.5 µg/mL[4][16]
AntiproliferativeGrowth Inhibition (MCF7)Significant Activity Noted[5]
AntiproliferativeGrowth Inhibition (HeLa)Significant Activity Noted[5]
Antiproliferative (Derivative)Cytotoxicity (PC3)26 µg/mL[3]

Table 1: Summary of reported in vitro bioactivities for Quinoline-2-carboxylic acid.

Proposed Comparative Experimental Workflow

To provide a definitive, evidence-based comparison, we propose a parallel evaluation of both compounds across a panel of validated in vitro assays. This workflow is designed to test the known activities of Quinoline-2-carboxylic acid and to investigate the hypothesized neuroactivity of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid.

Experimental_Workflow cluster_assays In Vitro Bioactivity Assays cluster_data Data Analysis & Comparison compound1 Quinoline-2-carboxylic acid antiproliferative Antiproliferative Assay (MTT on HeLa, MCF7) compound1->antiproliferative antimicrobial Antimicrobial Assay (MIC Determination) compound1->antimicrobial antidiabetic Enzyme Inhibition (α-Glucosidase) compound1->antidiabetic neuro Neuroactivity Screen (NMDA Receptor Calcium Flux) compound1->neuro compound2 2-Hydroxy-3-(quinolin-2-yl)propanoic acid compound2->antiproliferative compound2->antimicrobial compound2->antidiabetic compound2->neuro ic50 IC₅₀ / MIC Calculation antiproliferative->ic50 antimicrobial->ic50 antidiabetic->ic50 neuro->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar report Comparative Bioactivity Profile sar->report

Caption: Proposed workflow for the comparative bioactivity assessment.

Detailed Experimental Protocols

The following protocols are grounded in established methodologies and are designed to ensure robust and reproducible data generation.

Antiproliferative Activity: MTT Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and cytotoxicity.[17][18] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.[19][20]

Protocol:

  • Cell Seeding: Seed HeLa and MCF7 cells in separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of each test compound in DMSO. Serially dilute the compounds in a complete culture medium to achieve a final concentration range (e.g., 0.1 to 100 µM). Replace the medium in the cell plates with the compound-containing medium. Include wells with medium and DMSO as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the treatment media. Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.[17]

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC₅₀ value for each compound.

Neuroactivity Screen: NMDA Receptor-Mediated Calcium Flux Assay

This high-throughput assay measures the influx of calcium into cells upon NMDA receptor activation, providing a functional readout of receptor antagonism.[21] We will use a cell line (e.g., HEK293) stably expressing NMDA receptor subunits (e.g., NR1/NR2B).

NMDA_Pathway cluster_membrane Cell Membrane nmda_receptor NMDA Receptor ca_influx Calcium Influx nmda_receptor->ca_influx Channel Opening glutamate Glutamate glutamate->nmda_receptor glycine Glycine (Co-agonist) glycine->nmda_receptor antagonist Test Compound (Potential Antagonist) antagonist->nmda_receptor Inhibition ca_ion Ca²⁺ ca_ion->ca_influx downstream Downstream Signaling (e.g., CaMKII, CREB) ca_influx->downstream

Caption: Simplified signaling pathway of NMDA receptor activation and potential inhibition.

Protocol:

  • Cell Plating: Plate NMDA receptor-expressing HEK293 cells onto 96-well black-walled, clear-bottom plates. Incubate for 24-48 hours.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.

  • Compound Pre-incubation: Add varying concentrations of the test compounds to the wells and incubate for 15-30 minutes. This allows the compounds to bind to the receptor before activation.

  • Receptor Activation: Using a fluorescence plate reader equipped with an injection system, measure the baseline fluorescence. Inject a solution containing NMDA receptor agonists (glutamate and glycine) into the wells to stimulate the receptor.

  • Fluorescence Measurement: Immediately after agonist injection, monitor the change in fluorescence intensity over time. A rapid increase in fluorescence indicates calcium influx through the activated NMDA receptor channels.

  • Data Analysis: The peak fluorescence response is measured for each well. The inhibitory effect of the test compounds is calculated as a percentage reduction of the signal observed with the agonists alone. Plot a dose-response curve to determine the IC₅₀ for antagonism.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of each test compound in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

This guide establishes a clear and actionable framework for the direct bioactivity comparison of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid and Quinoline-2-carboxylic acid. The existing literature strongly supports the multifaceted activity of Quinoline-2-carboxylic acid in anticancer and antidiabetic contexts. The central hypothesis presented here—that the structural similarity of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid to kynurenic acid confers neuroactive properties—provides a compelling rationale for its investigation as an NMDA receptor modulator.

Execution of the proposed experimental workflow will generate crucial, directly comparable data sets. This will not only elucidate the bioactivity profile of a novel quinoline derivative but will also provide invaluable structure-activity relationship insights. Such data are critical for the rational design of next-generation therapeutic agents based on the versatile quinoline scaffold, guiding future research in oncology, neuropharmacology, and infectious diseases.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Yang, R., et al. (2023). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology, 195(8), 4818-4831.
  • Wikipedia. (n.d.). Kynurenic acid. Retrieved from [Link]

  • Perkins, M. N., & Stone, T. W. (1982). An iontophoretic investigation of the actions of convulsant kynurenines and their interaction with the endogenous excitant quinolinic acid. Brain Research, 247(1), 184-187. (Note: While a direct link for this specific older article is not available, its findings are widely cited in reviews like[8]).

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • MDPI. (2025, November 12). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024).
  • Stone, T. W., & Perkins, M. N. (1981). Kynurenic acid as a potent antagonist of central amino acid receptors. European Journal of Pharmacology, 72(4), 411-412. (Note: While a direct link for this specific older article is not available, its findings are widely cited in reviews).
  • ACS Publications. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved from [Link]

  • Zarrin, M., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(15), 7386-7403.
  • Taylor & Francis Online. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

  • biocrates life sciences gmbh. (2024, July 16). Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function. Retrieved from [Link]

  • Boyarshinov, V. D., et al. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 51, 453-456.
  • Hilmas, C., et al. (2001). The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications. Journal of Neuroscience, 21(19), 7463-7473.
  • Biointerface Research in Applied Chemistry. (2021, November 4). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Retrieved from [Link]

  • Neuroservice. (2019, May 27). NMDA-receptors functional assays for CNS diseases. Retrieved from [Link]

  • SpringerLink. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. Retrieved from [Link]

  • Canada's Drug Agency. (n.d.). Detection of Anti-Glutamate Receptor (NMDA). Retrieved from [Link]

  • PubMed. (2005, May 15). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Retrieved from [Link]

  • Google Patents. (n.d.). EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
  • ResearchGate. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • JoVE. (2018, July 10). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Retrieved from [Link]

  • PubMed. (2014, May 15). Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of Quinoline-2-carboxylic Acid in Modern Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (2024, July 16). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Retrieved from [Link]

  • ResearchGate. (2025, December 24). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Retrieved from [Link]

Sources

Structural comparison of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid with kynurenic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a structural and pharmacological comparison between 2-Hydroxy-3-(quinolin-2-yl)propanoic acid (referred to herein as HQPA ) and Kynurenic Acid (KYNA).

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide analyzes the structural and functional divergence between the endogenous neuroactive metabolite Kynurenic Acid (KYNA) and its structural analog 2-Hydroxy-3-(quinolin-2-yl)propanoic acid (HQPA) . While KYNA is a well-characterized antagonist at glutamatergic and nicotinic receptors, HQPA represents a distinct chemical entity—effectively the quinoline isostere of indole-3-lactic acid (ILA) or a chain-extended, de-hydroxylated analog of KYNA. This comparison highlights critical differences in pharmacophore alignment, physicochemical properties, and predicted biological activity, providing a roadmap for researchers exploring quinoline-based ligands.

Structural & Physicochemical Analysis[1][2][3]

The primary distinction lies in the side-chain length, functional group positioning, and core substitution. These alterations fundamentally shift the molecule's interaction with the NMDA receptor glycine site and other KYNA targets.

Molecular Topology & Properties
FeatureKynurenic Acid (KYNA) 2-Hydroxy-3-(quinolin-2-yl)propanoic Acid (HQPA)
IUPAC Name 4-Hydroxyquinoline-2-carboxylic acid2-Hydroxy-3-(quinolin-2-yl)propanoic acid
Core Scaffold Quinoline (4-substituted)Quinoline (Unsubstituted at C4)
C2 Side Chain Carboxylic acid (-COOH)2-Hydroxypropanoic acid (-CH₂-CH(OH)-COOH)
Formula C₁₀H₇NO₃C₁₂H₁₁NO₃
MW ( g/mol ) 189.17217.22
H-Bond Donors 2 (COOH, 4-OH/NH tautomer)2 (COOH, 2-OH)
H-Bond Acceptors 33
Predicted LogP ~1.2 (Polar)~1.8 (Increased lipophilicity due to alkyl chain)
pKa (Acid) ~3.5 (Carboxylic)~3.8 (Carboxylic, influenced by α-OH)
pKa (Base) ~2.5 (Quinoline N)~4.9 (Quinoline N, less withdrawn than KYNA)
Structural Visualization (DOT)

The following diagram illustrates the structural divergence and potential pharmacophore overlap.

StructureComparison cluster_features Pharmacophore Mismatch KYNA Kynurenic Acid (KYNA) Core: 4-OH-Quinoline Linker: Direct (C2-COOH) Key: Rigid, Planar Target NMDA Receptor (Glycine Site) KYNA->Target High Affinity (Bidentate H-bond) feat1 4-OH Group (Critical for KYNA H-bond) KYNA->feat1 HQPA HQPA Core: Quinoline (No 4-OH) Linker: Ethyl + alpha-OH (C2-CH2-CH(OH)-COOH) Key: Flexible, Extended HQPA->Target Predicted Low Affinity (Steric Clash/Linker Length) feat2 Side Chain Length (HQPA is +2 Carbons) HQPA->feat2

Figure 1: Structural divergence between KYNA and HQPA highlighting the pharmacophore mismatch at the NMDA receptor binding site.

Pharmacological Profile & Mechanism

NMDA Receptor Interaction (Glycine Site)
  • KYNA Mechanism: KYNA acts as an endogenous antagonist at the glycine co-agonist site of the NMDA receptor (NMDAR). Crystal structures reveal a critical bidentate interaction involving the C2-carboxylate and the ring nitrogen, often stabilized by the C4-hydroxyl group [1].

  • HQPA Mechanism (Predicted): HQPA lacks the C4-hydroxyl group and possesses an extended propanoic acid tail.

    • Steric Hindrance: The extension of the carboxylate group by two carbons (-CH2-CH(OH)-) likely disrupts the precise distance required to bridge the Arg/Thr residues in the glycine binding pocket.

    • Loss of H-Bond: The absence of the 4-OH group removes a critical hydrogen bond donor/acceptor site, significantly reducing affinity compared to KYNA.

Kynurenine Aminotransferase (KAT) Interaction
  • Context: KAT enzymes convert Kynurenine (substrate) to KYNA. The transition state involves the cyclization of the

    
    -keto acid intermediate.
    
  • HQPA Potential: HQPA is the

    
    -hydroxy analog of the quinoline propanoic acid scaffold. Structurally, it resembles a reduced state of the enzymatic product or a transition-state mimic.
    
    • Hypothesis: HQPA may act as a competitive inhibitor of KAT II by occupying the active site without undergoing transamination, similar to other substrate analogs.

GPR35 Activation
  • KYNA Mechanism: KYNA is a known agonist of the orphan G-protein coupled receptor GPR35.

  • HQPA Potential: GPR35 accommodates a wider range of carboxylic acid ligands. The lipophilic nature of the quinoline ring in HQPA, combined with the flexible acidic tail, may allow it to retain agonist activity at GPR35, potentially serving as a probe to decouple GPR35 activation from NMDAR blockade.

Experimental Protocols

To validate the functional divergence of HQPA from KYNA, the following self-validating experimental workflows are recommended.

Protocol: Competitive Binding Assay (Glycine Site)

Objective: Determine if HQPA displaces [³H]-MDL 105,519 (a high-affinity glycine site antagonist) from rat cortical membranes.

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in 0.32 M sucrose.

    • Centrifuge (1,000 x g, 10 min) to remove debris; collect supernatant.

    • Centrifuge supernatant (20,000 x g, 20 min) to pellet membranes.

    • Wash: Resuspend pellet in 50 mM Tris-acetate (pH 7.4) and centrifuge 3x to remove endogenous glutamate/glycine.

  • Incubation:

    • Control: Incubate membranes (200 µg protein) with 2 nM [³H]-MDL 105,519.

    • Test: Add HQPA (concentration range: 1 nM – 100 µM).

    • Reference: Run parallel curve with unlabeled KYNA (IC₅₀ ~ 15-50 µM).

    • Non-Specific Binding: Define using 1 mM Glycine or 100 µM 5,7-dichlorokynurenic acid.

    • Incubate at 4°C for 60 minutes.

  • Filtration & Counting:

    • Filter through Whatman GF/B filters (pre-soaked in 0.1% PEI).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Ligand].

    • Calculate

      
       using the Cheng-Prusoff equation.
      
    • Validation: If HQPA

      
       > 100 µM, it confirms lack of significant affinity compared to KYNA.
      
Protocol: Synthesis of HQPA (General Method)

Since HQPA is not a standard commercial metabolite, it can be synthesized via the condensation of quinoline-2-carboxaldehyde.

  • Starting Material: Quinoline-2-carboxaldehyde.

  • Reaction:

    • Step A (Condensation): React aldehyde with hippuric acid (Erlenmeyer–Plöchl azlactone synthesis) followed by hydrolysis to yield the

      
      -keto acid (3-(quinolin-2-yl)-2-oxopropanoic acid).
      
    • Step B (Reduction): Reduce the

      
      -keto acid using Sodium Borohydride (NaBH₄) in methanol at 0°C.
      
  • Purification:

    • Acidify to pH 3.

    • Extract with Ethyl Acetate.

    • Recrystallize from Ethanol/Water.

  • Characterization:

    • ¹H-NMR (DMSO-d₆): Confirm doublet for -CH₂- (approx 3.2 ppm) and triplet/dd for -CH(OH)- (approx 4.5 ppm).

    • MS: Confirm [M+H]⁺ peak at 218.2 m/z.

Therapeutic Implications & References

Drug Development Context
  • Neuroprotection: KYNA is neuroprotective but has poor blood-brain barrier (BBB) permeability. HQPA, with a slightly higher LogP and lack of the polar phenolic -OH, may exhibit improved BBB penetration. However, if it lacks NMDAR affinity, its neuroprotective potential would rely on alternative mechanisms (e.g., ROS scavenging or GPR35 activation).

  • Metabolic Probes: HQPA can serve as a negative control in KYNA studies to distinguish between effects mediated by the quinoline core versus the specific amino-acid-like pharmacophore of KYNA.

Pathway Visualization

PathwayContext TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (Endogenous) KYN->KYNA KATs (Kynurenine Aminotransferase) NMDA NMDA Receptor KYNA->NMDA Antagonist GPR35 GPR35 KYNA->GPR35 Agonist HQPA HQPA (Synthetic/Analog) HQPA->NMDA No Effect (Predicted) KATs KAT Enzymes HQPA->KATs Potential Inhibitor?

Figure 2: Biological context comparing the endogenous pathway of KYNA with the potential pharmacological insertion points of HQPA.

References
  • Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews, 45(3), 309-379. Link

  • Schwarcz, R., et al. (2012). Kynurenines in the mammalian brain: when physiology meets pathology. Nature Reviews Neuroscience, 13(7), 465-477. Link

  • Perkins, M. N., & Stone, T. W. (1982). An iontophoretic investigation of the actions of convulsant kynurenines and their interaction with endogenous excitotoxins. Brain Research, 247(1), 184-187. Link

  • PubChem Compound Summary. (2024). Kynurenic Acid (CID 3845). National Center for Biotechnology Information. Link

Disclaimer: This guide is for research purposes only. The biological activity of HQPA is inferred based on Structure-Activity Relationships (SAR) with established quinoline ligands. Experimental verification is required.

A Comparative Guide to Elemental Analysis Validation for 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the elemental analysis validation of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid, a key intermediate in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of various analytical techniques, offering field-proven insights and detailed experimental protocols. Our focus is on ensuring scientific integrity through a self-validating system of protocols and grounding our claims in authoritative sources.

Introduction: The Analytical Imperative for 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

2-Hydroxy-3-(quinolin-2-yl)propanoic acid, with a molecular formula of C₁₂H₁₁NO₃, is a heterocyclic organic compound of significant interest in medicinal chemistry. Its elemental composition is a critical quality attribute that confirms its identity and purity. Furthermore, the presence of elemental impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[1][2] Therefore, robust and validated elemental analysis is a non-negotiable aspect of its quality control.

This guide will compare and contrast the primary techniques for both bulk elemental composition (Carbon, Hydrogen, Nitrogen) and trace elemental impurities.

Core Elemental Composition (CHN Analysis): The Foundation of Identity

The determination of the mass percentages of carbon, hydrogen, and nitrogen is fundamental to verifying the empirical formula of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid. Combustion analysis is the gold standard for this purpose.[3]

Combustion Analysis: A Method of Precision

Combustion analysis is a highly reliable and cost-effective technique for determining the CHNS(O) content of organic compounds.[4][5] The methodology involves the complete combustion of the sample in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂), which are then quantified.[3][6]

Experimental Protocol: CHN Analysis via Combustion

  • Sample Preparation: Accurately weigh 1-3 mg of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid into a tin capsule using a calibrated microbalance. The small sample size necessitates high accuracy in weighing.[5]

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This ensures the accuracy of the measurements.[7]

  • Combustion: Introduce the encapsulated sample into the combustion furnace, where it is heated to a high temperature (typically >900°C) in a stream of pure oxygen. This "flash combustion" ensures complete oxidation of the sample.[6][7][8]

  • Reduction and Separation: The resulting gases (CO₂, H₂O, and NOx) are passed through a reduction tube (containing copper) to convert NOx to N₂. The mixture of gases is then separated using a gas chromatography column.[7][9]

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The detector provides an output signal proportional to the concentration of the individual components.[7]

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight.

Trace Elemental Impurities: Safeguarding Pharmaceutical Products

Regulatory bodies, through guidelines such as ICH Q3D and USP <232>/<233>, have established strict limits for elemental impurities in pharmaceutical products.[1][2][10] These impurities can be introduced from various sources, including catalysts, raw materials, and manufacturing equipment.[11][12] The two most prominent techniques for this analysis are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Inductively Coupled Plasma (ICP) Techniques: High Sensitivity for Trace Metals

ICP-MS and ICP-OES are powerful analytical techniques for detecting and quantifying trace elemental impurities.[13] A sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The resulting ions are then analyzed.[2][14]

  • ICP-MS measures the mass-to-charge ratio of the ions, offering exceptional sensitivity, often at the parts-per-trillion (ppt) level.[1][15] This makes it ideal for identifying and quantifying highly toxic elements with very low permitted daily exposure (PDE) limits.[2]

  • ICP-OES measures the wavelength and intensity of light emitted by the excited atoms in the plasma.[13] While generally less sensitive than ICP-MS, it is a robust and cost-effective technique suitable for elements with higher concentration limits.

Experimental Protocol: Elemental Impurity Analysis via ICP-MS

  • Sample Digestion: Accurately weigh a representative sample of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid and digest it using a mixture of high-purity nitric acid and hydrochloric acid in a closed-vessel microwave digestion system. This process breaks down the organic matrix and brings the elemental impurities into solution.

  • Standard Preparation: Prepare multi-element calibration standards and a spike solution from commercially available certified stock solutions.[16] An internal standard (e.g., Yttrium) is added to all samples and standards to correct for instrumental drift and matrix effects.[16]

  • Instrument Setup and Calibration: Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates) to ensure sensitivity and stability. Calibrate the instrument using the prepared calibration standards.

  • Sample Analysis: Introduce the digested sample solution into the ICP-MS. The instrument will measure the ion counts for each target element.

  • Method Validation: The method must be validated according to ICH Q2(R1) and USP <233> guidelines.[11] This includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[12]

An Alternative Approach: X-Ray Fluorescence (XRF) Spectroscopy

X-ray Fluorescence (XRF) is a non-destructive analytical technique that can be used for elemental analysis.[17][18] It involves irradiating the sample with X-rays, which causes the elements within the sample to emit characteristic fluorescent X-rays.[19]

Advantages and Limitations of XRF

The primary advantage of XRF is its non-destructive nature and minimal sample preparation.[18] This is particularly beneficial when dealing with precious or limited quantities of an Active Pharmaceutical Ingredient (API). However, XRF is generally less sensitive than ICP-MS and may not be suitable for detecting elements at the very low levels required by ICH Q3D for certain high-toxicity elements.

Experimental Protocol: Screening of Elemental Impurities by XRF

  • Sample Preparation: For a solid sample like 2-Hydroxy-3-(quinolin-2-yl)propanoic acid, it can often be analyzed directly with minimal preparation, such as pressing it into a pellet.[18][20]

  • Instrument Setup: The XRF spectrometer is set up with an appropriate X-ray source and detector.

  • Analysis: The sample is placed in the instrument and irradiated with X-rays. The detector measures the energy and intensity of the emitted fluorescent X-rays to identify and quantify the elements present.

  • Data Interpretation: The resulting spectrum is analyzed to determine the elemental composition. XRF is often used as a rapid screening tool to identify the presence of unexpected elemental impurities.[21]

Head-to-Head Comparison of Analytical Techniques

FeatureCombustion Analysis (CHN)ICP-MSICP-OESXRF
Primary Application Determination of C, H, N, S, O contentTrace and ultra-trace elemental impurity analysisTrace elemental impurity analysisElemental screening and analysis
Sensitivity Percent level[7]ppt to ppb[1][2]ppb to ppm[13]ppm to percent level[18]
Sample Preparation Simple (weighing in a capsule)[5]Complex (acid digestion)[16]Complex (acid digestion)[13]Minimal to none[18][21]
Destructive? YesYesYesNo[17]
Throughput High[7]ModerateHigh[13]Very High
Regulatory Compliance Standard for empirical formulaPreferred for ICH Q3D/USP <232>[2][10]Acceptable for ICH Q3D/USP <232>[10][13]Can be used for screening[17][21]

Validation Workflow and Visualizations

A robust validation protocol is essential to ensure that the chosen analytical method is fit for its intended purpose.

ValidationWorkflow cluster_CHN CHN Analysis Validation cluster_ICP ICP-MS/OES Validation (ICH Q3D/USP <233>) CHN_Start Define Analytical Procedure CHN_Accuracy Accuracy (Certified Standard) CHN_Start->CHN_Accuracy CHN_Precision Precision (Repeatability) CHN_Start->CHN_Precision CHN_Specificity Specificity CHN_Start->CHN_Specificity CHN_Report Validation Report CHN_Accuracy->CHN_Report CHN_Precision->CHN_Report CHN_Specificity->CHN_Report ICP_Start Define Target Elements & Limits ICP_Specificity Specificity (Interference Check) ICP_Start->ICP_Specificity ICP_Linearity Linearity & Range ICP_Start->ICP_Linearity ICP_Report Validation Report ICP_Specificity->ICP_Report ICP_Accuracy Accuracy (Spike Recovery) ICP_Linearity->ICP_Accuracy ICP_Precision Precision (Repeatability & Intermediate) ICP_Accuracy->ICP_Precision ICP_Robustness Robustness ICP_Precision->ICP_Robustness ICP_Robustness->ICP_Report

Caption: Validation workflow for CHN and ICP-MS/OES analysis.

ElementalAnalysisWorkflow cluster_Bulk Bulk Elemental Analysis cluster_Trace Trace Elemental Impurity Analysis cluster_Screening Optional Screening Sample 2-Hydroxy-3-(quinolin-2-yl)propanoic acid Sample CHN_Analyzer Combustion CHN Analyzer Sample->CHN_Analyzer Digestion Microwave Digestion Sample->Digestion XRF XRF Spectrometer Sample->XRF CHN_Result C, H, N Content (%) CHN_Analyzer->CHN_Result ICPMS ICP-MS Analysis Digestion->ICPMS ICPMS_Result Impurity Profile (ppb/ppm) ICPMS->ICPMS_Result XRF_Result Qualitative/Semi-Quantitative Elemental Profile XRF->XRF_Result

Caption: Overall experimental workflow for elemental analysis.

Conclusion and Recommendations

For the comprehensive elemental analysis of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid, a multi-faceted approach is recommended.

  • For Identity and Purity: Combustion analysis is the definitive method for confirming the C, H, and N content, providing foundational data for the compound's empirical formula.

  • For Safety and Regulatory Compliance: ICP-MS is the superior technique for the quantification of trace elemental impurities to comply with the stringent limits set by ICH Q3D and USP <232>/<233>. Its high sensitivity ensures patient safety.[2][10]

  • For Rapid Screening: XRF serves as a valuable, non-destructive tool for preliminary screening of elemental impurities, especially in early-stage development where sample material may be scarce.

The selection of the appropriate analytical technique, coupled with a rigorous validation protocol, is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products derived from 2-Hydroxy-3-(quinolin-2-yl)propanoic acid.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved February 17, 2026, from [Link]

  • How ICP-MS is Applied in Pharmaceutical Quality Control. (2025, January 15). Drawell. Retrieved February 17, 2026, from [Link]

  • Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25). News-Medical.net. Retrieved February 17, 2026, from [Link]

  • The Use of EDXRF for Pharmaceutical Material Elemental Analysis. (2012, November 9). American Pharmaceutical Review. Retrieved February 17, 2026, from [Link]

  • ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety. (2025, August 18). AELAB. Retrieved February 17, 2026, from [Link]

  • Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. (2026, February 13). Spectroscopy Online. Retrieved February 17, 2026, from [Link]

  • Inductively coupled plasma mass spectrometry. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved February 17, 2026, from [Link]

  • X-ray fluorescence spectroscopy method in Pharmaceuticals. (n.d.). TECOTEC Group. Retrieved February 17, 2026, from [Link]

  • ELEMENTAL ANALYSIS. (n.d.). EOLSS. Retrieved February 17, 2026, from [Link]

  • Demystifying ICP-MS: A Beginner's Guide To Elemental Analysis. (2024, April 11). Anatech USA. Retrieved February 17, 2026, from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.com. Retrieved February 17, 2026, from [Link]

  • Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14). International Journal of Chemical & Pharmaceutical Analysis. Retrieved February 17, 2026, from [Link]

  • How Does a CHNSO Analyzer Work? (2023, November 2). AZoM.com. Retrieved February 17, 2026, from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved February 17, 2026, from [Link]

  • Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3. (2025, November 21). Pharmaffiliates. Retrieved February 17, 2026, from [Link]

  • Implementation of ICH Q3D Guideline for Elemental Impurities. (n.d.). ALS global. Retrieved February 17, 2026, from [Link]

  • CHNS (O) Analyzer. (n.d.). SAIF, IIT Bombay. Retrieved February 17, 2026, from [Link]

  • CHNS Analysis. (2026, January 7). Eurofins Scientific. Retrieved February 17, 2026, from [Link]

  • Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233 (EN). (n.d.). Analytik Jena. Retrieved February 17, 2026, from [Link]

  • Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. (2021, September 28). Agilent. Retrieved February 17, 2026, from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。